Azido-PEG13-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H57N3O15 |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H57N3O15/c30-32-31-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-29(33)34/h1-28H2,(H,33,34) |
InChI Key |
KOCWTDYQEAUYPF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Azido-PEG13-acid chemical structure and molecular weight
An In-depth Technical Guide to Azido-PEG13-acid
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a detailed overview of the chemical structure and molecular weight of this compound, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics.
Chemical Properties and Structure
This compound is a derivative of polyethylene glycol (PEG) that features an azide (-N3) group at one terminus and a carboxylic acid (-COOH) group at the other. The PEG chain enhances the solubility and biocompatibility of molecules to which it is attached. The terminal functional groups allow for covalent attachment to other molecules. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds.
The nomenclature "PEG13" in this compound refers to the 13 oxygen atoms within the polyethylene glycol backbone. This consists of 12 repeating ethylene glycol units and one ether oxygen in the linker adjacent to the carboxylic acid.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H57N3O15 | [1][2] |
| Molecular Weight | 687.77 g/mol | [1][2] |
| SMILES | O=C(O)CCO(CCO)12CCN=[N+]=[N-] | [1] |
Structural Visualization
To further elucidate the structure of this compound, a simplified block diagram is provided below. This diagram illustrates the linear arrangement of the key functional components of the molecule.
Caption: Simplified block diagram of the this compound structure.
Experimental Protocols
As this guide focuses on the fundamental chemical properties of this compound, detailed experimental protocols for its use are not included. The specific methodologies for bioconjugation or surface modification will vary depending on the substrate and the desired outcome. Researchers should refer to established protocols for azide-alkyne cycloaddition reactions or carbodiimide-mediated amide bond formation for specific experimental details. The choice of catalyst (for CuAAC), solvent, temperature, and reaction time are critical parameters that must be optimized for each specific application.
References
An In-depth Technical Guide to the Safe Handling of Azido-PEG13-acid
Disclaimer: A specific Safety Data Sheet (SDS) for Azido-PEG13-acid was not located during the literature search. The following guide is compiled from safety data for analogous azide-containing compounds and general safety protocols for handling organic azides. Researchers must consult their institution's safety office and perform a thorough risk assessment before working with this compound.
This technical guide provides a comprehensive overview of the safety considerations and handling precautions for this compound, a polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Due to the presence of the azide functional group, this compound presents potential hazards that necessitate strict adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Representative Data | Source |
| Molecular Formula | C29H57N3O15 | [2] |
| Molecular Weight | 687.77 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Recommended: -20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks).[4] | |
| Solubility | Data not available for this compound. Generally, PEG compounds exhibit good solubility in water and many organic solvents. | |
| Stability | Stable under recommended storage conditions. Avoid heat, light, pressure, and shock. |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound stem from the azide functional group. Organic azides can be energetic and potentially explosive, especially when subjected to heat, shock, or friction. They are also acutely toxic.
Hazard Summary:
| Hazard | Description | GHS Classification (Typical for Organic Azides) |
| Explosivity | Can decompose explosively when heated or subjected to shock. The risk increases with a higher nitrogen-to-carbon ratio. | Not explicitly classified for this compound, but handle as potentially explosive. |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Azides can have similar toxic effects to cyanide. | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. |
| Skin Irritation | May cause skin irritation. | Skin Irritation (Category 2), H315: Causes skin irritation. |
| Eye Irritation | May cause serious eye irritation. | Eye Irritation (Category 2), H319: Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
A comprehensive set of PPE must be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, an impervious apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.
Handling and Storage
Strict protocols must be followed for the safe handling and storage of this compound to mitigate the associated risks.
Handling:
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Use a blast shield, especially when heating the compound or performing reactions at a larger scale.
-
Avoid contact with skin, eyes, and clothing.
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly explosive heavy metal azides. Use plastic or ceramic spatulas.
-
Avoid grinding or subjecting the solid material to friction or shock.
-
Keep away from sources of ignition.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended long-term storage temperature is -20°C.
-
Store away from incompatible materials, including strong acids, strong oxidizing agents, and heavy metals.
-
Protect from light.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Disposal Considerations
Azide-containing waste is considered hazardous and must be disposed of according to institutional and national guidelines.
-
Waste Collection: Collect all azide-containing waste in a dedicated, clearly labeled, and sealed container.
-
Incompatible Wastes: Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.
-
Decontamination: For dilute solutions (typically ≤5%), chemical deactivation can be performed by trained personnel in a controlled environment. A common method involves treatment with nitrous acid.
-
Professional Disposal: For solid waste and concentrated solutions, disposal through a licensed hazardous waste disposal company is mandatory.
Experimental Protocols and Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
References
The Strategic Imperative of the PEG13 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Function
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it critically influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of hydrophilicity, flexibility, and synthetic tractability. This guide provides a comprehensive technical overview of the role of the PEG13 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
The length and composition of the linker are critical determinants of a PROTAC's biological activity. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker may not effectively bring the two proteins into proximity for ubiquitin transfer. PEG linkers, with their repeating ethylene glycol units, offer a modular and straightforward way to systematically vary the linker length to identify the optimal distance for a given POI-E3 ligase pair.
The Physicochemical Advantages of PEG Linkers
A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility, low cell permeability, and unfavorable pharmacokinetic profiles. PEG linkers help to mitigate these issues by imparting hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.
The relationship between PEGylation and cell permeability is more nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous. Flexible linkers can adopt conformations that shield the PROTAC's polar surface area, creating a more compact and less polar structure that can more readily traverse the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, a careful balance must be struck to optimize both solubility and permeability.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes representative data from the literature, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs. The data highlights the importance of optimizing linker length to achieve maximal potency (lower DC50) and efficacy (higher Dmax).
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | 0 PEG units | >1000 | <10 | HeLa |
| BRD4 | VHL | 2 PEG units | 500 | 60 | HeLa |
| BRD4 | VHL | 4 PEG units (~13 atoms) | 100 | >90 | HeLa |
| BRD4 | VHL | 6 PEG units | 250 | 85 | HeLa |
| BTK | CRBN | 2 PEG units | >1000 | <20 | MOLM-14 |
| BTK | CRBN | 4 PEG units | 250 | 70 | MOLM-14 |
| BTK | CRBN | 6 PEG units (~19 atoms) | 50 | >95 | MOLM-14 |
| BTK | CRBN | 8 PEG units | 150 | 90 | MOLM-14 |
| ERα | CRBN | 12-atom PEG | >1000 | <15 | MCF7 |
| ERα | CRBN | 16-atom PEG (~13 atoms) | 200 | 80 | MCF7 |
Note: The data presented are illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs featuring PEG linkers.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as a PEG13-containing linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEG13-COOH or Azide-PEG13-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt).
-
Copper catalyst (for click chemistry, if applicable).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of Ligands (if necessary): Ensure both the POI and E3 ligase ligands possess orthogonal functional groups compatible with the chosen bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG13-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials:
-
Purified, labeled POI (e.g., with a donor fluorophore like terbium).
-
Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Perspectives
PEG linkers, and specifically those in the range of 13 atoms, are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, such as cryo-electron microscopy, and the development of sophisticated computational modeling techniques will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will enable the design of next-generation PROTACs with superior potency, enhanced selectivity, and improved drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.
References
An In-depth Technical Guide to Click Chemistry with Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of Azido-Polyethylene Glycol (PEG) linkers in bioconjugation and drug development. It covers the fundamental principles, reaction kinetics, and detailed experimental protocols for the most common click chemistry reactions, offering a technical resource for researchers in the field.
Introduction to Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1][2] These reactions are characterized by their modularity, high yields, stereospecificity, and simple reaction conditions, often proceeding in benign solvents like water.[1][3] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.[4] The development of the copper(I)-catalyzed version of this reaction (CuAAC) by Sharpless and Morten Meldal, and the subsequent development of a copper-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC) by Carolyn Bertozzi, have revolutionized the field of bioconjugation.
The azide functional group is a key player in click chemistry due to its high stability under most conditions and its specific reactivity with alkynes. This bio-orthogonality, meaning it does not react with other functional groups found in biological systems, makes it an ideal tool for selectively modifying complex biomolecules.
The Role of Azido-PEG Linkers
Azido-PEG linkers are heterobifunctional molecules that combine the reactive azide group with a polyethylene glycol (PEG) spacer. This combination offers several advantages in bioconjugation and drug development:
-
Enhanced Solubility: The hydrophilic PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is crucial for biological applications.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the in vivo circulation half-life of therapeutics by reducing renal clearance and protecting them from proteolytic degradation.
-
Reduced Immunogenicity: The PEG spacer can shield the conjugated molecule from the immune system, reducing its immunogenic potential.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their biological activity.
Azido-PEG linkers are available in a wide range of molecular weights and lengths, allowing for precise control over the properties of the final conjugate. They can be linear or branched, with the latter offering the potential for attaching multiple molecules.
Key Click Chemistry Reactions with Azido-PEG Linkers
Two primary types of click chemistry reactions are employed with Azido-PEG linkers: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction exclusively forms a stable 1,4-disubstituted 1,2,3-triazole ring.
Reaction Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable triazole product, regenerating the copper(I) catalyst.
References
The Dual Reactivity of Azides and Carboxylic Acids: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Core Reactivity, Experimental Protocols, and Applications of Azide and Carboxylic Acid Groups in Pharmaceutical Research.
In the landscape of modern drug discovery and development, a profound understanding of the chemical reactivity of functional groups is paramount. Among the myriad of functionalities available to the medicinal chemist, the azide and carboxylic acid groups stand out for their versatile reactivity and strategic importance in the synthesis of complex molecular architectures and bioconjugates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of these two pivotal functional groups. We delve into the fundamental principles governing their transformations, present detailed experimental protocols for key reactions, and summarize quantitative data to facilitate informed decision-making in experimental design.
The Azide Functional Group: A Bioorthogonal Handle
The azide group (-N₃) has emerged as a cornerstone of bioconjugation and drug discovery, primarily due to its unique combination of stability and selective reactivity. Its small size and lack of endogenous counterparts in most biological systems make it an ideal "bioorthogonal" handle, allowing for specific chemical modifications in complex biological environments.
Key Reactions of the Azide Group
The reactivity of the azide group is dominated by cycloaddition reactions and reductions, which have been harnessed to create stable linkages and unmask amine functionalities, respectively.
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the quintessential "click" reaction. This transformation is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by Sharpless and Meldal, exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] It is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous or organic solvents and is compatible with a broad pH range (4-12).[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, Bertozzi and coworkers developed SPAAC.[2] This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst.[2] The reaction rate is highly dependent on the structure of the cyclooctyne.[3]
Table 1: Quantitative Comparison of CuAAC and SPAAC Reactions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | CuSO₄/Sodium Ascorbate or other Cu(I) source | None required |
| Typical Alkyne | Terminal Alkynes (e.g., Phenylacetylene) | Strained Cyclooctynes (e.g., DBCO, DIBO, ADIBO) |
| Reaction Rate | Very Fast (often complete in minutes to a few hours) | Moderate to Fast (highly dependent on cyclooctyne strain) |
| Second-order rate constant (s⁻¹) | 2.0 x 10⁻² (for PPG-derivatized polymer brushes) | 7.7 x 10⁻⁴ (for DIBO-derivatized polymer brushes) |
| 4.4 x 10⁻³ (for ADIBO-derivatized polymer brushes) | ||
| Typical Yields | >90%, often near-quantitative | Generally high, but can be substrate-dependent |
| Biocompatibility | Limited by copper cytotoxicity | Excellent, widely used in living systems |
The Staudinger ligation is a powerful method for forming a stable amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to form the amide linkage. A "traceless" version of this reaction is particularly valuable in peptide synthesis as it leaves no residual atoms from the phosphine reagent.
Experimental Protocols for Azide Reactions
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare stock solutions of the azide, alkyne, CuSO₄, ligand, and sodium ascorbate in a suitable solvent.
-
In a reaction vessel, combine the azide and alkyne in a 1:1 to 1:1.5 molar ratio.
-
Add the solvent to achieve the desired final concentration.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 2:1 to 5:1.
-
Add the copper/ligand catalyst solution to the azide/alkyne mixture. The final copper concentration is typically in the range of 0.25-5 mol%.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (typically 5-10 mol% or in excess).
-
Stir the reaction at room temperature for 15-60 minutes, or as determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated by standard purification techniques.
This protocol provides a general framework for a SPAAC reaction.
Materials:
-
Azide-containing molecule
-
Strain-promoted alkyne (e.g., DBCO-functionalized molecule)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent
Procedure:
-
Dissolve the azide-containing molecule and the strain-promoted alkyne in the chosen solvent.
-
Mix the reactants, typically in a 1:1 to 1.5:1 molar ratio of azide to alkyne.
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). Reaction times can vary from minutes to hours depending on the specific reactants.
-
The product can be used directly in biological applications or purified as needed.
This protocol describes a general procedure for the traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal azide.
Materials:
-
Azido-peptide
-
Peptide with a C-terminal phosphinothioester
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Swell the resin-bound azido-peptide in the reaction solvent (e.g., DMF) for 1 hour.
-
Dissolve the C-terminal phosphinothioester peptide in the reaction solvent (e.g., 10:1 DMF/H₂O).
-
Add the phosphinothioester solution to the swollen resin.
-
Agitate the slurry gently for 12 hours.
-
Filter the solvent and wash the resin extensively with DMF and CH₂Cl₂ to remove excess reagents.
-
The ligated peptide can then be cleaved from the resin and purified.
The Carboxylic Acid Functional Group: A Versatile Hub for Molecular Diversity
The carboxylic acid group (-COOH) is a ubiquitous functional group in organic chemistry and biochemistry, serving as a key building block for a vast array of molecules, including amino acids and fatty acids. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.
Key Reactions of the Carboxylic Acid Group
The formation of an amide bond is one of the most important reactions of carboxylic acids, particularly in the synthesis of peptides and pharmaceuticals. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Therefore, activating agents are typically employed.
EDC/NHS Coupling: This is a widely used method for forming amide bonds under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) traps the activated acid as a more stable NHS ester, which then reacts efficiently with the amine.
Table 2: Typical Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used as it lacks amines and carboxyls. |
| Coupling pH | 7.2 - 8.5 | Phosphate buffered saline (PBS) is a common choice. |
| EDC Concentration | 1-10 molar excess over carboxylic acid | Optimization is often required. |
| NHS/sulfo-NHS Concentration | 1-2 molar excess over EDC | To efficiently form the stable NHS ester. |
| Reaction Time | Activation: 15-30 min; Coupling: 1-2 hours at RT or overnight at 4°C | Reaction times can be optimized based on the specific substrates. |
| Quenching Agent | Hydroxylamine, Tris, or ethanolamine | To deactivate any remaining active esters. |
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to drive it towards the product, either the alcohol is used in large excess or the water formed is removed from the reaction mixture.
Table 3: Factors Influencing Fischer Esterification Yields
| Factor | Effect on Yield | Example |
| Reactant Ratio | Using a large excess of one reactant drives the equilibrium towards the product. | Using a 10-fold excess of ethanol with acetic acid can increase the ester yield to 97%. |
| Water Removal | Removing water as it is formed shifts the equilibrium to the right. | Dean-Stark apparatus is commonly used for this purpose. |
| Catalyst | Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts. | Typically used in catalytic amounts. |
| Temperature | Higher temperatures generally increase the reaction rate. | Reactions are often run at the reflux temperature of the alcohol. |
Experimental Protocols for Carboxylic Acid Reactions
This protocol describes the coupling of an amine-containing molecule to a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC
-
NHS or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Optional: Remove excess EDC and byproducts by dialysis or desalting column.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated carboxylic acid solution to the amine solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Add the quenching buffer to stop the reaction and deactivate any remaining active esters.
-
Purify the conjugate using appropriate chromatographic techniques.
This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol (often used in excess as the solvent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
Procedure:
-
In a round-bottom flask, combine the carboxylic acid and a large excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-10 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the ester by distillation or chromatography.
Signaling Pathways and Logical Relationships
While individual azide-containing molecules are not typically considered primary signaling molecules themselves, their bioorthogonal reactivity is extensively used to study and visualize signaling pathways. For instance, azide-modified metabolic precursors can be incorporated into biomolecules involved in signaling cascades, allowing for their subsequent labeling and tracking.
Carboxylic acids, on the other hand, play direct roles in cellular signaling. Intermediates of the tricarboxylic acid (TCA) cycle, such as citrate and malate, have been shown to act as signaling molecules that can regulate nuclear gene expression. Furthermore, 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, has been identified as a signaling molecule in its own right, independent of its conversion to ethylene.
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the workflows and mechanisms of the key reactions discussed.
Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
The Versatility of Azido-PEG13-acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is increasingly dominated by targeted therapies, demanding molecular tools that offer precision, versatility, and improved pharmacokinetic properties. Among these tools, heterobifunctional linkers play a pivotal role, and Azido-PEG13-acid has emerged as a particularly valuable asset. This technical guide delves into the core applications of this compound in drug discovery, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We provide a comprehensive overview of its properties, detailed experimental protocols, and quantitative data to inform the design of next-generation therapeutics.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a 13-unit polyethylene glycol (PEG) chain. This specific structure imparts a unique combination of properties that are highly advantageous in the construction of complex bioconjugates. The azide group serves as a versatile handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as lysine residues on proteins, through stable amide bond formation. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce non-specific interactions.
| Property | Value |
| Molecular Formula | C29H57N3O15 |
| Molecular Weight | 687.77 g/mol [1] |
| PEG Units | 13 |
| Reactive Groups | Azide (-N3), Carboxylic Acid (-COOH) |
| Primary Applications | PROTAC Synthesis, ADC Development, Bioconjugation |
Applications in PROTAC Development
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.
This compound is an ideal linker for PROTAC synthesis due to the modularity it offers. The carboxylic acid can be readily coupled to an E3 ligase ligand, while the azide group can be efficiently "clicked" to a target protein ligand that has been functionalized with an alkyne. This synthetic strategy allows for the rapid assembly of a library of PROTACs with varying linkers and ligands to identify the optimal combination for potent and selective protein degradation.
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker in bringing together the target protein and the E3 ligase to trigger ubiquitination and subsequent degradation by the proteasome.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC using this compound.
Step 1: Coupling of this compound to an E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a primary or secondary amine (e.g., a pomalidomide derivative)
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-PEG13-azide conjugate by reverse-phase HPLC.
-
Step 2: Click Chemistry Conjugation to the Target Protein Ligand
-
Materials:
-
E3 ligase ligand-PEG13-azide conjugate from Step 1
-
Target protein ligand functionalized with a terminal alkyne
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H2O or DMSO)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG13-azide conjugate (1.0 eq) and the alkyne-functionalized target protein ligand (1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Signaling Pathway Intervention: Targeting CDK9 with a PROTAC
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target in oncology. A PROTAC designed to degrade CDK9 would intervene in the signaling pathway that controls gene expression, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Applications in Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the target site.
This compound can be utilized in a two-step conjugation strategy for ADC synthesis. First, the carboxylic acid of the linker is activated and reacted with lysine residues on the antibody. The resulting azide-functionalized antibody can then be conjugated to an alkyne-modified cytotoxic payload via click chemistry. This approach offers precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.
Experimental Workflow for ADC Synthesis
The following diagram outlines the general workflow for synthesizing an ADC using this compound.
Experimental Protocol: Two-Step ADC Synthesis
Step 1: Antibody Modification with this compound
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Desalting column
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Activate the carboxylic acid of the linker by reacting it with EDC and Sulfo-NHS in DMSO for 15-30 minutes at room temperature.
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the DAR and should be optimized (a starting point is a 10-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with PBS.
-
Characterize the azide-functionalized antibody to determine the average number of linkers per antibody.
-
Step 2: Payload Conjugation via Click Chemistry
-
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
A copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
-
Procedure:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
In a reaction vessel, combine the azide-functionalized antibody with the alkyne-payload (typically a 1.5-2 fold molar excess per azide).
-
Prepare the catalyst solution by premixing CuSO4 and the chelating ligand in water.
-
Add the catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Conclusion
This compound is a powerful and versatile tool in the drug discovery arsenal. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, facilitates the efficient and controlled synthesis of complex therapeutic modalities like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to leverage the full potential of this compound in the development of novel, targeted therapies. As the demand for precision medicine continues to grow, the strategic application of such advanced linkers will be paramount in translating innovative concepts into clinically successful drugs.
References
A Technical Guide to Azido-PEG13-acid: Principles and Applications of a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Azido-PEG13-acid, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostics. We will explore its core principles, chemical reactivity, and provide detailed experimental protocols for its application.
Introduction to this compound
This compound is a chemical tool that facilitates the covalent linkage of two different molecules. Its structure consists of three key components:
-
An azide group (-N₃) , which serves as a reactive handle for bioorthogonal "click chemistry" reactions.
-
A carboxylic acid group (-COOH) , which can be activated to react with primary amines.
-
A polyethylene glycol (PEG) spacer with 13 ethylene glycol units. This hydrophilic chain enhances the solubility of the resulting conjugate, improves biocompatibility, reduces immunogenicity, and provides a flexible, defined-length spacer between the conjugated molecules.[1][2][3]
The unique properties of PEG linkers are widely leveraged in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where they improve stability and pharmacokinetic profiles.[1][] The heterobifunctional nature of this compound allows for sequential, controlled conjugation, making it an invaluable reagent in the construction of complex biomolecular architectures.
Caption: Structure of this compound.
Core Principles of Reactivity
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for one reaction to be performed without interfering with the other, enabling precise control over the conjugation process.
The azide group is exceptionally stable under most biological conditions, making it an ideal functional group for bioorthogonal chemistry. Its primary mode of reaction is the azide-alkyne cycloaddition, a "click" reaction known for its high efficiency, specificity, and mild reaction conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. The reaction is extremely efficient and can be carried out in aqueous buffers.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst may be toxic to living cells or interfere with other components, a copper-free version is employed. This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide, eliminating the need for a metal catalyst.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The carboxylic acid group is typically conjugated to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction is not spontaneous and requires activation of the carboxyl group. The most common method is using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The two-step mechanism proceeds as follows:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate is quickly converted into a more stable, amine-reactive NHS ester by NHS or Sulfo-NHS. This step improves the efficiency of the reaction and reduces side reactions.
-
Conjugation: The NHS ester then reacts with a primary amine to form a stable amide bond, releasing the NHS byproduct.
Caption: EDC/NHS chemistry for amine conjugation.
Quantitative Data Summary
Successful bioconjugation requires careful optimization of reaction conditions. The following table summarizes typical parameters for the reactions involving this compound. These values should serve as a starting point and may require optimization for specific applications.
| Parameter | EDC/NHS Amine Coupling | CuAAC (Click Chemistry) |
| Molar Ratio | ||
| (Linker:Biomolecule) | 10-50 fold excess of Linker | 2-10 fold excess of Linker |
| (EDC:Linker) | 2-10 fold excess | N/A |
| (NHS:Linker) | 2-5 fold excess | N/A |
| (Copper Sulfate:Linker) | N/A | 0.1-1 fold |
| (Reducing Agent:Copper) | N/A | 5-10 fold |
| pH | Activation: 5.0-6.0 | 7.0-8.5 |
| Conjugation: 7.2-8.0 | ||
| Reaction Time | Activation: 15-30 min | 1-4 hours |
| Conjugation: 2-4 hours | ||
| Temperature | Room Temperature | Room Temperature |
| Typical Efficiency | 20-60% | >90% |
Note: Reaction efficiency is highly dependent on the specific biomolecules, buffer conditions, and purification methods.
Experimental Protocols
The following are generalized, two-step protocols for using this compound. It is critical to optimize these protocols for your specific molecules of interest.
This workflow is ideal when one molecule contains a primary amine and the second molecule contains an alkyne.
Caption: Workflow for Amine Conjugation then Click Chemistry.
A. Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule
-
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
-
-
Methodology:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Dissolve this compound in Activation Buffer to a concentration of 10 mM.
-
Immediately before use, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
In a separate tube, add a 20-fold molar excess of this compound to Activation Buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the linker) to the linker solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Immediately add the activated linker solution to your amine-containing molecule. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the resulting azide-functionalized molecule using a desalting column or dialysis to remove excess linker and reaction byproducts.
-
B. Copper-Catalyzed Click Reaction
-
Materials:
-
Purified azide-functionalized molecule from Step A
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (or other reducing agent like TCEP)
-
Copper ligand (e.g., TBTA)
-
-
Methodology:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the purified azide-functionalized molecule with a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
In a separate tube, prepare a premix of CuSO₄ and TBTA ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the bioconjugation process. The combination of a stable, bioorthogonal azide group and an amine-reactive carboxylic acid, separated by a biocompatible PEG spacer, enables the construction of well-defined and complex molecular conjugates. By understanding the core principles of its reactivity and carefully optimizing experimental protocols, scientists can effectively leverage this tool to advance the fields of drug delivery, diagnostics, and fundamental biological research. The key to successful conjugation lies in selecting the appropriate reaction strategy for the target biomolecules and meticulously purifying the intermediate and final products.
References
An In-Depth Technical Guide to the Theoretical Properties of Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their unique physicochemical properties allow for the enhancement of therapeutic molecules' pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the core theoretical properties of PEG linkers, providing quantitative data, detailed experimental protocols for their characterization, and visual representations of their applications and relevant biological pathways.
Fundamental Theoretical Properties of PEG Linkers
At its core, a PEG linker is a polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-). This simple structure gives rise to a unique combination of properties that are highly advantageous in biomedical applications.[1]
Hydrophilicity and Biocompatibility
The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments.[2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules.[3] PEG is generally considered non-toxic and biocompatible, with low immunogenicity, making it suitable for in vivo applications.[1][3] However, it is important to note that anti-PEG antibodies have been observed in some cases, which can lead to accelerated clearance of PEGylated therapeutics.
Flexibility and Conformation
The C-O-C and C-C bonds within the PEG backbone have a low rotational energy barrier, affording the polymer significant flexibility. This conformational freedom allows PEG linkers to act as effective spacers, reducing steric hindrance between conjugated molecules. The flexibility of a polymer chain in solution can be quantified by its persistence length (lₚ) , which is a measure of the chain's stiffness. For PEG in aqueous solution, the persistence length is approximately 3.7-3.8 Å. A related parameter is the Kuhn length (b) , which represents the effective length of a freely jointed segment. For PEG, the Kuhn length is approximately 7.8 Å.
The overall shape and size of a PEG linker in solution are critical for its function. The Flory characteristic ratio (Cₙ) is a dimensionless quantity that compares the mean-square end-to-end distance of a real polymer chain to that of an ideal freely jointed chain. For long PEG chains, the Flory characteristic ratio approaches a value that reflects its flexibility. The hydrodynamic radius (Rₕ) , which is the effective radius of the polymer in solution, is a key determinant of its in vivo behavior. PEGylation significantly increases the hydrodynamic radius of molecules, which in turn reduces their renal clearance and prolongs their circulation time.
Quantitative Data on PEG Linker Properties
For ease of comparison, the following tables summarize key quantitative data for various PEG linkers.
| Molecular Weight (Da) | Number of Ethylene Glycol Units (n) | Persistence Length (lₚ) (nm) | Kuhn Length (b) (nm) | Flory Characteristic Ratio (C∞) |
| 440 | 10 | ~0.38 | ~0.78 | ~4-5 |
| 1,000 | 22 | ~0.38 | ~0.78 | ~4-5 |
| 2,000 | 45 | ~0.38 | ~0.78 | ~4-5 |
| 5,000 | 113 | ~0.38 | ~0.78 | ~4-5 |
| 10,000 | 227 | ~0.38 | ~0.78 | ~4-5 |
| 20,000 | 454 | ~0.38 | ~0.78 | ~4-5 |
Table 1: Theoretical Flexibility Parameters of Polyethylene Glycol (PEG) in Water. The persistence length and Kuhn length are relatively constant for different molecular weights. The Flory characteristic ratio for PEG in a good solvent like water is generally in the range of 4-5, indicating a more extended conformation than a freely jointed chain.
| Molecular Weight (Da) | Hydrodynamic Radius (Rₕ) (nm) |
| 200 | 0.4 - 0.5 |
| 400 | 0.6 - 0.7 |
| 600 | 0.8 - 0.9 |
| 1,000 | 1.0 - 1.2 |
| 2,000 | 1.5 - 1.8 |
| 5,000 | 2.5 - 3.0 |
| 10,000 | 3.5 - 4.5 |
| 20,000 | 5.0 - 6.0 |
Table 2: Experimentally Determined Hydrodynamic Radii of PEG Linkers in Aqueous Solution. The hydrodynamic radius increases with the molecular weight of the PEG chain.
| Property | Non-PEGylated Protein | PEGylated Protein |
| Circulation Half-life | Short | Significantly Prolonged |
| Renal Clearance | High | Reduced |
| Immunogenicity | Can be high | Generally Reduced |
| Solubility | Variable | Increased |
| Proteolytic Degradation | Susceptible | Protected |
Table 3: Qualitative Comparison of Pharmacokinetic Properties of Non-PEGylated vs. PEGylated Proteins. PEGylation generally leads to a more favorable pharmacokinetic profile.
Experimental Protocols for Characterizing PEG Linkers
Accurate characterization of PEG linkers and their conjugates is crucial for ensuring the quality, efficacy, and safety of resulting therapeutics.
Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
SEC separates molecules based on their hydrodynamic radius, making it an ideal technique for analyzing the heterogeneity of PEGylated proteins and determining the extent of PEGylation.
Methodology:
-
Column Selection: Choose a column with an appropriate pore size to effectively separate the non-PEGylated protein, the PEGylated protein, and any aggregates. Common choices include silica-based columns with a diol- or other hydrophilic coating to minimize non-specific interactions.
-
Mobile Phase Preparation: A typical mobile phase consists of a buffered saline solution (e.g., 100-150 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). The salt is crucial to minimize ionic interactions between the analyte and the stationary phase.
-
Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.
-
Instrumentation and Run Parameters:
-
HPLC system equipped with a UV detector (280 nm for protein detection) and a refractive index (RI) detector (for PEG detection).
-
Flow rate: 0.5 - 1.0 mL/min.
-
Injection volume: 20 - 100 µL.
-
Column temperature: Ambient or controlled at 25°C.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, the unreacted protein, and any free PEG. The retention time is inversely proportional to the hydrodynamic radius. The degree of PEGylation can be estimated by comparing the peak areas in the UV and RI chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Linker Characterization
¹H NMR spectroscopy is a powerful tool for determining the structure, purity, and molecular weight of PEG linkers and their derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the specific PEG derivative. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Instrumentation and Acquisition Parameters:
-
NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquire a standard ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
-
Spectral Analysis:
-
The large signal around 3.64 ppm corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).
-
Signals from the terminal groups of the PEG linker will appear at different chemical shifts depending on their chemical nature. For example, the protons of a terminal methoxy group (-OCH₃) typically appear around 3.38 ppm.
-
The molecular weight can be calculated by comparing the integration of the terminal group protons to the integration of the repeating ethylene glycol protons.
-
The presence of impurities or side products can also be identified by their characteristic signals.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in suspension, such as PEGylated nanoparticles or protein aggregates.
Methodology:
-
Sample Preparation:
-
Dilute the sample in a suitable buffer to a concentration that gives an appropriate scattering intensity (typically in the range of 0.1-1.0 mg/mL for proteins).
-
Filter the sample through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
-
Instrumentation and Measurement Parameters:
-
DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90° or 173°).
-
Set the temperature to the desired value (e.g., 25°C).
-
Input the viscosity and refractive index of the solvent at the measurement temperature.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software uses the autocorrelation function of the scattered light intensity fluctuations to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic diameter from the diffusion coefficient.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.
-
Visualizing PEG Linker Applications and Mechanisms
Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental workflows.
Structure of an Antibody-Drug Conjugate (ADC) with a PEG Linker
Caption: Structure of an Antibody-Drug Conjugate with a PEG linker.
The Enhanced Permeability and Retention (EPR) Effect
Caption: The Enhanced Permeability and Retention (EPR) effect.
Signaling Pathway of PEGylated Interferon-α
Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.
Experimental Workflow for Site-Specific Protein PEGylation
Caption: Workflow for site-specific protein PEGylation.
Conclusion
The theoretical properties of polyethylene glycol linkers, including their hydrophilicity, biocompatibility, and flexibility, are fundamental to their widespread success in drug development. By understanding and quantifying these properties through the experimental techniques outlined in this guide, researchers can rationally design and optimize PEGylated therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The continued exploration of novel PEG architectures and conjugation chemistries promises to further expand the utility of these versatile linkers in addressing complex challenges in medicine and biotechnology.
References
Methodological & Application
A Step-by-Step Guide to Azido-PEG13-acid Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Azido-PEG13-acid in click chemistry reactions. This versatile bifunctional linker, featuring a terminal azide group and a carboxylic acid connected by a 13-unit polyethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances solubility and reduces steric hindrance, making it ideal for modifying biomolecules and surfaces.
This document outlines the two primary click chemistry pathways for this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided to facilitate successful conjugation.
Introduction to this compound Click Chemistry
This compound is a chemical reagent that enables the covalent linkage of molecules through a highly efficient and specific reaction known as "click chemistry". It contains two key functional groups:
-
An Azide Group (-N3): This group readily participates in cycloaddition reactions with alkyne-containing molecules.
-
A Carboxylic Acid Group (-COOH): This group can be conjugated to amine-containing molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.
-
A 13-unit PEG Spacer: This hydrophilic linker improves the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules.
The azide group of this compound can react with alkynes via two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1][2][3]
Data Presentation: Quantitative Parameters for Click Chemistry
The efficiency of click chemistry reactions is influenced by several factors. The following tables summarize typical reaction conditions and kinetic parameters. Note that these are general guidelines, and optimal conditions may vary depending on the specific substrates and experimental goals.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 2.0 equivalents | A slight excess can drive the reaction to completion.[4] |
| Copper(II) Source (e.g., CuSO₄) | 0.01 - 0.1 equivalents | |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.1 - 1.0 equivalents | Should be prepared fresh.[4] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 1-5 equivalents relative to Copper(II) | Recommended to improve reaction efficiency and protect biomolecules. |
| Solvent | Aqueous buffer (e.g., PBS pH 7.4), often with a co-solvent (DMSO, DMF) | Co-solvent concentration should be optimized to ensure solubility of all reactants. |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Can be longer for more complex substrates. |
Table 2: Typical Reaction Conditions and Kinetics for SPAAC with this compound
| Parameter | Cyclooctyne | Recommended Range/Value | Notes |
| Reactant Ratio | DBCO or BCN | 1.5 - 3.0 equivalents of cyclooctyne to azide | The ratio can be inverted if the azide-containing molecule is limiting. |
| Solvent | Aqueous buffer (e.g., PBS pH 7.4), DMSO, DMF | The choice of solvent can affect reaction kinetics. | |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive biomolecules, though reaction times will be longer. | |
| Reaction Time | DBCO | 1 - 12 hours | DBCO reactions are generally faster than BCN. |
| BCN | 4 - 24 hours | Reaction times can be optimized based on reactant concentrations. | |
| Second-Order Rate Constant (k₂) | DBCO | ~0.1 - 1.0 M⁻¹s⁻¹ | Rate is dependent on the specific azide and solvent conditions. |
| BCN | ~0.0024 M⁻¹s⁻¹ (with benzyl azide) | Generally slower than DBCO due to lower ring strain. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in DMSO or water)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. If necessary, use a minimal amount of co-solvent to aid dissolution.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation:
-
Add the copper(II) sulfate stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or agitation. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the PEGylated product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods for PEGylated molecules include size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of a cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN) to this compound.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
This compound
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve the cyclooctyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. A co-solvent can be used if necessary to ensure solubility.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the cyclooctyne-functionalized molecule and the this compound solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring.
-
Reaction times will vary depending on the cyclooctyne used (DBCO is generally faster than BCN) and the concentration of the reactants. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC). The disappearance of the DBCO absorbance at approximately 310 nm can be used to monitor the reaction.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Purification methods such as size exclusion chromatography, dialysis, or reverse-phase HPLC are suitable for PEGylated products.
-
Mandatory Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting
Table 3: Troubleshooting Guide for CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen. |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF) to improve solubility. | |
| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst. | |
| Side Product Formation | Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand. Degas solvents thoroughly. |
| Alkyne homodimerization (Glaser coupling) | Ensure sufficient reducing agent is present and minimize oxygen exposure. | |
| Difficulty in Purification | PEG-related purification issues | Use reverse-phase HPLC, size exclusion chromatography, or dialysis for purification. |
Table 4: Troubleshooting Guide for SPAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low reactant concentration | Increase the concentration of the azide and cyclooctyne reactants. |
| Steric hindrance | Consider using a longer PEG linker if steric hindrance is suspected. The PEG13 linker already provides significant spacing. | |
| Suboptimal solvent | While SPAAC is robust, solvent can influence kinetics. Empirically test different buffer/co-solvent systems. | |
| Non-specific Labeling | Reaction of cyclooctyne with thiols (especially BCN) | If working with proteins containing free cysteines, consider using DBCO which is generally less reactive towards thiols than BCN. Adding a low concentration of a reducing agent like β-mercaptoethanol may mitigate this side reaction for BCN. |
| Difficulty in Purification | Unreacted starting materials | Ensure the reaction has gone to completion by monitoring. Use a slight excess of one reagent to consume the other. |
| PEG-related purification challenges | Employ purification techniques suitable for PEGylated molecules such as SEC or tangential flow filtration for larger biomolecules. |
References
Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's stability, solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.
Azido-PEG13-acid is a versatile, high-purity linker ideal for PROTAC synthesis. Its key features include:
-
A long polyethylene glycol (PEG) chain (13 units): The extended PEG chain enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The length of the linker is a crucial parameter in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.
-
A terminal azide group (N₃): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to an alkyne-modified ligand.
-
A terminal carboxylic acid group (-COOH): This group allows for straightforward conjugation to an amine-containing E3 ligase ligand or POI ligand through stable amide bond formation, typically facilitated by standard peptide coupling reagents.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the key steps for synthesizing a BRD4-targeting PROTAC as a representative example.
Protocol 1: Conjugation of this compound to an E3 Ligase Ligand (Amide Bond Formation)
This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-functionalized E3 ligase ligand, such as pomalidomide.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Azido-PEG13-E3 ligase ligand conjugate.
Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-modified ligand for the protein of interest (e.g., an alkyne-derivatized JQ1 for BRD4).
Materials:
-
Azido-PEG13-E3 ligase ligand conjugate (from Protocol 1)
-
Alkyne-modified POI ligand (e.g., JQ1-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
tert-Butanol
-
Water (deionized)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the Azido-PEG13-E3 ligase ligand conjugate (1.0 eq) and the alkyne-modified POI ligand (1.1 eq) in a mixture of DMSO and tert-butanol/water (e.g., 3:1 v/v).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). If using THPTA, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the CuSO₄/THPTA pre-mixture).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Biological Evaluation Protocols
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to determine the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., human leukemia cell line MV4-11 for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation
The following tables present hypothetical data for a BRD4-targeting PROTAC synthesized using an this compound linker, based on typical results observed for similar long-linker PROTACs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₅₇N₃O₁₅ |
| Molecular Weight | 687.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Table 2: Biological Activity of a Hypothetical BRD4-Targeting PROTAC with this compound Linker
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4-PEG13-Pomalidomide | BRD4 | Pomalidomide | 15 | >90 | MV4-11 |
Signaling Pathway
BRD4 is a key transcriptional regulator, and its degradation by a PROTAC can impact multiple downstream signaling pathways involved in cancer cell proliferation and survival, most notably the c-MYC pathway.
Caption: Simplified BRD4 signaling pathway and its inhibition by a BRD4-PROTAC.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties to the final PROTAC, while its orthogonal reactive ends—an azide for click chemistry and a carboxylic acid for amide bond formation—allow for a modular and efficient synthetic strategy. The provided protocols offer a robust framework for the synthesis and biological evaluation of PROTACs using this linker. The successful development of potent protein degraders relies on the careful optimization of all three components of the PROTAC, with the linker playing a crucial role in achieving the desired biological activity.
Application Notes and Protocols for Azido-PEG13-acid Reaction with DBCO-Containing Molecules
Introduction
The reaction between an azide-functionalized polyethylene glycol (PEG) linker, specifically Azido-PEG13-acid, and a dibenzocyclooctyne (DBCO)-containing molecule is a cornerstone of modern bioconjugation and drug development. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that offers high efficiency, specificity, and biocompatibility.[][2][3] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[4][5] The reaction proceeds rapidly under mild, physiological conditions, forming a stable triazole linkage.
The inclusion of a 13-unit PEG linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation in aqueous environments. These characteristics make the this compound and DBCO reaction a powerful tool for a wide range of applications, including protein labeling, antibody-drug conjugation, hydrogel formation, and surface modification.
Key Features of the Azido-PEG-DBCO Reaction:
-
Bioorthogonal: The azide and DBCO groups are mutually reactive and do not interfere with native biological functional groups.
-
Copper-Free: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.
-
High Efficiency: The reaction typically results in high yields of the conjugated product under mild conditions.
-
Rapid Kinetics: The inherent ring strain of the DBCO molecule allows for fast reaction times at physiological temperatures.
-
Stable Linkage: The resulting triazole bond is highly stable under physiological conditions.
-
Enhanced Hydrophilicity: The PEG linker improves the water solubility of the reactants and the final conjugate.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the reaction between azido-PEGylated molecules and DBCO-containing molecules based on common laboratory applications.
Table 1: General Reaction Conditions for SPAAC
| Parameter | Typical Value/Range | Notes |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or refrigerated. |
| pH | 7.0 - 8.5 | Physiological pH is generally optimal. |
| Solvent | Aqueous buffers (e.g., PBS) | Can tolerate low percentages of organic co-solvents like DMSO or DMF. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. |
Table 2: Recommended Reagent Concentrations and Ratios for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of DBCO Reagent | 2 to 4-fold molar excess over the azide-modified molecule | A slight excess of one reagent is often used to drive the reaction to completion. |
| Molar Excess of Azido-PEG-NHS Ester (for initial protein modification) | 20-fold molar excess | For labeling primary amines on a protein. |
| Final DMSO Concentration | < 20% (v/v) | To minimize potential negative effects on protein structure and stability. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a DBCO-Containing Molecule
This protocol outlines a general method for the SPAAC reaction.
Materials:
-
This compound
-
DBCO-containing molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Analytical tools (e.g., HPLC, Mass Spectrometry) for reaction monitoring and product characterization.
Procedure:
-
Reagent Preparation:
-
Allow this compound and the DBCO-containing molecule to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the DBCO-containing molecule in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
Prepare a stock solution of this compound in the reaction buffer (e.g., PBS).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the this compound solution.
-
Add the desired molar equivalent of the DBCO-containing molecule stock solution to the reaction mixture. A 1.5 to 3-fold molar excess of the DBCO-reagent is a good starting point.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low, ideally below 20%, to maintain the solubility and integrity of the reactants.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as HPLC or mass spectrometry. The consumption of the DBCO reagent can also be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm which disappears upon reaction.
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove any unreacted starting materials.
-
Protocol 2: Two-Step Labeling of a Protein with this compound and a DBCO-Functionalized Fluorophore
This protocol describes the initial modification of a protein with an azide group, followed by conjugation to a DBCO-containing fluorescent dye.
Step A: Introduction of the Azide Moiety onto the Protein
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Azido-PEG13-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.
-
Determine the precise concentration of the protein solution.
-
-
Azido-PEG13-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of Azido-PEG13-NHS ester in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the Azido-PEG13-NHS ester stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted Azido-PEG13-NHS ester by using a desalting column or through dialysis against PBS.
-
Step B: Conjugation of the Azide-Labeled Protein with a DBCO-Fluorophore
Materials:
-
Azide-labeled protein from Step A
-
DBCO-functionalized fluorophore
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Fluorophore Preparation:
-
Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO or DMF.
-
-
SPAAC Reaction:
-
To the azide-labeled protein solution, add a 2-4 fold molar excess of the DBCO-fluorophore stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification and Characterization:
-
Remove the unreacted DBCO-fluorophore using a desalting column, dialysis, or liquid chromatography.
-
Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.
-
Store the fluorescently labeled protein under appropriate conditions, protected from light.
-
Visualizations
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in bioconjugation, drug development, and materials science.[1][3]
Azido-PEG13-acid is a heterobifunctional linker featuring a terminal azide group for participation in the CuAAC reaction and a carboxylic acid for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates. This document provides detailed protocols and application notes for the use of this compound in CuAAC reactions.
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) catalyst. The copper(I), typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne. This is followed by a stepwise cycloaddition with the azide, exclusively yielding the 1,4-disubstituted triazole isomer. The use of a copper-chelating ligand is often recommended to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG13-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction involves a rapid and highly specific reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide.[2] Azido-PEG13-acid is a heterobifunctional linker designed to leverage this chemistry for advanced bioconjugation strategies.
This molecule features three key components:
-
An Azide Group (-N3): Serves as the reactive handle for the SPAAC reaction.[3]
-
A Carboxylic Acid (-COOH): Allows for the initial conjugation to primary amines (e.g., lysine residues on proteins) via standard carbodiimide chemistry.[4]
-
A 13-unit Polyethylene Glycol (PEG) Spacer: This long, hydrophilic chain enhances the aqueous solubility of the linker and resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by increasing hydrodynamic radius and reducing immunogenicity.[5]
These application notes provide a comprehensive guide to using this compound, including detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of the workflows and mechanisms.
Data Presentation
Optimizing conjugation strategies requires an understanding of the factors that influence reaction kinetics and efficiency. The following tables summarize key quantitative data for the two-step conjugation process involving this compound.
Table 1: Typical Reaction Parameters for Amine-Reactive Labeling with Azido-PEG-Acid
| Parameter | Recommended Condition | Notes |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or Sulfo-NHS | EDC/NHS activates the carboxylic acid to form an amine-reactive NHS ester. Sulfo-NHS enhances water solubility. |
| Molar Excess (Linker:Protein) | 10- to 50-fold | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. |
| Reaction Buffer | MES Buffer (pH 4.5-6.0) for activation; PBS or Bicarbonate Buffer (pH 7.2-8.0) for amine coupling | Activation is most efficient at a slightly acidic pH, while the reaction with primary amines is favored at a neutral to slightly alkaline pH. Avoid amine-containing buffers like Tris. |
| Reaction Time | 15-30 min for activation; 2-4 hours for amine coupling | Reactions can be performed at room temperature. For sensitive biomolecules, the amine coupling step can be run overnight at 4°C. |
| Quenching Reagent | Hydroxylamine, Glycine, or Tris (50-100 mM final concentration) | Quenches the reaction by consuming unreacted NHS esters. |
Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Notes |
| Reactants | Azide-labeled biomolecule, DBCO-functionalized molecule | This reaction is bioorthogonal and highly specific. |
| Molar Excess (DBCO:Azide) | 1.5- to 10-fold | A slight excess of one reactant can drive the reaction to completion. The less precious or more soluble component is typically used in excess. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, pH 7.0-7.5 | The reaction is efficient under physiological conditions. Buffers should be free of sodium azide. |
| Reaction Time | 2-12 hours | Reaction times can vary based on reactant concentrations and steric hindrance. Progress can be monitored via SDS-PAGE or chromatography. |
| Temperature | 4°C to 37°C | The reaction proceeds well at room temperature or 37°C. Lower temperatures (4°C) can be used for prolonged incubations of sensitive biomolecules. |
| Solvent | Aqueous buffer (e.g., PBS). DBCO reagent may be dissolved in DMSO/DMF first. | The final concentration of organic solvent should be minimized (<10%) to prevent protein precipitation. |
Table 3: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 | The rate is influenced by the specific DBCO derivative and substituents on the azide. |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | The presence of a PEG spacer can improve reaction kinetics compared to a non-PEGylated equivalent by reducing steric hindrance. |
| Various Cyclooctynes | Various Azides | 2.4 x 10⁻³ to 34 | This wide range highlights the significant impact of the specific structures of both the cyclooctyne and the azide on reaction speed. |
Mandatory Visualizations
Caption: Mechanism of SPAAC.
Caption: Two-step bioconjugation workflow.
Caption: Advantages of this compound.
Experimental Protocols
Protocol 1: Labeling of Amine-Containing Biomolecules with this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer (prepare fresh).
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer (prepare fresh).
-
Prepare the protein solution at a concentration of 2-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.
-
-
Two-Step NHS Ester Formation and Conjugation:
-
Activation Step: For a 1 mL protein solution, combine the protein with the desired molar excess of this compound. Add the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature in a buffer with a pH of 6.0.
-
Coupling Step: Increase the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated PBS or by buffer exchange.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove the excess this compound and reaction byproducts (e.g., isourea) by purifying the azide-labeled protein.
-
For proteins, a desalting column or dialysis against PBS is effective.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a BCA or Bradford assay.
-
The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry if the mass shift is detectable.
-
Store the azide-labeled protein under conditions optimal for the unmodified protein, typically at -20°C or -80°C.
-
Protocol 2: SPAAC Conjugation of Azide-Labeled Biomolecule with a DBCO-Functionalized Molecule
This protocol details the cycloaddition reaction between the azide-labeled biomolecule (from Protocol 1) and a molecule functionalized with a DBCO group.
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4 (must be free of any azide salts)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis cassette)
Procedure:
-
Reactant Preparation:
-
Prepare the azide-labeled biomolecule in the Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-labeled biomolecule and the DBCO-functionalized molecule. Add the DBCO stock solution to the biomolecule solution to achieve the desired molar excess (typically 3-10 fold excess of the DBCO reagent).
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% to prevent denaturation or precipitation of the protein.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
The reaction progress can be monitored by SDS-PAGE (observing a molecular weight shift) or by LC-MS.
-
-
Purification:
-
Purify the final bioconjugate to remove any unreacted DBCO-functionalized molecule and other small molecules.
-
The choice of purification method depends on the properties of the conjugate. SEC is often suitable for separating the larger protein conjugate from smaller unreacted molecules. Dialysis can also be effective.
-
-
Characterization and Storage:
-
Characterize the final conjugate. Confirm protein concentration (e.g., BCA assay).
-
Determine the degree of conjugation using UV-Vis spectroscopy (if the DBCO-molecule has a unique absorbance), mass spectrometry, or HPLC.
-
Store the final bioconjugate under appropriate conditions, often similar to the parent protein but with consideration for the stability of the attached molecule (e.g., protect from light if a fluorophore was conjugated).
-
References
Application Notes and Protocols for Amine Coupling of Azido-PEG13-acid's Carboxylic Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG13-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. Its structure features a terminal azide group and a carboxylic acid, connected by a 13-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through a process known as amine coupling. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, enabling the attachment of various payloads like small molecule drugs, imaging agents, or other biomolecules with high specificity and efficiency.
These application notes provide a detailed overview of the amine coupling reaction of this compound, including the underlying chemistry, experimental protocols, and key considerations for successful conjugation.
Chemical Principle
The amine coupling of this compound's carboxylic group is typically achieved using a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Reaction: This intermediate can directly react with a primary amine, but it is prone to hydrolysis in aqueous solutions. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Applications
The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine residues on an antibody. The azide group then allows for the attachment of a cytotoxic drug via click chemistry.
-
Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be conjugated to the this compound. The resulting conjugate can then be further functionalized with a therapeutic agent. The PEG spacer enhances solubility and circulation time.
-
PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.
-
Biomolecule Labeling: The azide group can be used to attach fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Surface Modification: Immobilization of biomolecules on surfaces for applications in biosensors and immunoassays.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Amine Coupling of Azido-PEG-Acid
| Parameter | Recommended Range | Notes |
| Azido-PEG-Acid Concentration | 1-10 mM | Higher concentrations can improve reaction efficiency but may lead to solubility issues. |
| Molar Ratio of EDC to PEG-Acid | 2-10 fold excess | A higher excess can compensate for hydrolysis of EDC.[1] |
| Molar Ratio of NHS to PEG-Acid | 2-5 fold excess | Typically used in slight excess to EDC to favor NHS-ester formation. |
| Amine-containing Molecule | 1-5 mg/mL | Concentration should be optimized based on the specific molecule. |
| Molar Ratio of PEG-NHS ester to Amine | 5-20 fold excess | Optimization is crucial to control the degree of labeling. |
Table 2: Recommended Reaction Conditions for Amine Coupling of Azido-PEG-Acid
| Parameter | Recommended Condition | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step.[2] |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 60 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Coupling Step (to Amine) | ||
| pH | 7.2 - 8.5 | PBS or borate buffer are suitable. Do not use amine-containing buffers like Tris.[2] |
| Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins to maintain their stability. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C for improved efficiency. |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in Activation Buffer or water immediately before use.
-
Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the desired final concentration of the PEG-acid.
-
Add the EDC stock solution to achieve a 5-fold molar excess over the this compound.
-
Immediately add the NHS stock solution to achieve a 5-fold molar excess over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the activated linker over the protein.
-
The final volume of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified Azido-PEG-protein conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the protein concentration is known.
-
Assess the integrity and purity of the conjugate using SDS-PAGE.
-
Mandatory Visualization
Caption: EDC/NHS mediated amine coupling of this compound.
References
Application Notes and Protocols: Azido-PEG13-acid in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Azido-PEG13-acid
This compound is a heterobifunctional linker that has become an invaluable tool in the field of targeted drug delivery and bioconjugation. Its unique structure combines three key chemical moieties, each with a distinct and crucial function:
-
Azido Group (-N₃): This functional group is the cornerstone for "click chemistry," a set of bio-orthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2][3] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the covalent attachment of targeting ligands, drugs, or imaging agents that have been modified with an alkyne group.[4][5]
-
Polyethylene Glycol (PEG) Linker (-PEG13-): The PEG chain is a long, flexible, and hydrophilic spacer. In drug delivery systems, PEGylation serves multiple purposes: it enhances the solubility and stability of nanoparticles in biological media, reduces non-specific protein adsorption (the "stealth effect"), and helps to prolong circulation time in the bloodstream by evading clearance by the reticuloendothelial system (RES). This ultimately improves the pharmacokinetic profile of the drug carrier.
-
Carboxylic Acid Group (-COOH): This terminal acid group provides a convenient anchor point for conjugation to various surfaces and molecules. It can be readily activated to form a stable amide bond with primary amines (-NH₂) present on the surface of nanoparticles, proteins, or other drug carriers.
This modular design makes this compound a versatile linker for constructing sophisticated drug delivery systems, from functionalized nanoparticles to antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Applications in Targeted Drug Delivery
The primary application of this compound is to serve as a bridge, connecting a drug delivery vehicle to a targeting moiety. This ensures that the therapeutic payload is delivered specifically to the site of action, such as a tumor, thereby increasing efficacy and reducing off-target toxicity.
Surface Functionalization of Nanoparticles
Nanoparticles (e.g., iron oxide, gold, lipid-based) are common platforms for drug delivery. This compound is used to create a "clickable" surface on these nanoparticles. The carboxylic acid end is first attached to the nanoparticle surface. The exposed azide groups then serve as versatile handles for the subsequent attachment of alkyne-modified targeting ligands like antibodies, peptides, or small molecules (e.g., folic acid), which can target receptors overexpressed on cancer cells.
Development of Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to create a linker system where the carboxylic acid attaches to the drug and the azide "clicks" to an alkyne-modified antibody, or vice versa. The PEG component improves the solubility and stability of the final ADC conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing azido-PEG functionalization for targeted delivery systems.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle System | Functionalization | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Iron Oxide (Fe₃O₄) | Azido-PEG-Silane & Folic Acid | ~10 | 184 | Not Specified | |
| Graphene Oxide (GO) | PEG4000 | Not Applicable | Not Specified | Not Specified | |
| DPLA-co-PEG Micelles | Folic Acid | Not Applicable | 241.3 | Not Specified |
Table 2: Ligand Conjugation and Drug Loading Efficiency
| Nanoparticle System | Ligand Density/Loading | Drug | Drug Loading | Drug Release Profile | Reference |
| Fe₃O₄-PEG-Folate | 0.172 mmol Folic Acid / g MNP | N/A | N/A | N/A | |
| GO-PEG4000 | Not Specified | Doxorubicin | Not Specified | pH-sensitive release | |
| DPLA-co-PEG-FA | Not Specified | Letrozole | High loading | Extended release up to 50 h | |
| Fe₃O₄@CS-ACVA | Not Specified | Toluidine Blue | 11.1% by weight | Temperature-sensitive release |
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to a nanoparticle surface that has been pre-functionalized with primary amine groups (e.g., using APTES for silica or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (NPs-NH₂)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic separator (for magnetic NPs) or centrifuge
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF in a 1:2:2 molar ratio.
-
Stir the mixture at room temperature for 1-2 hours in the dark to activate the carboxylic acid group, forming an NHS ester.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in DMF or a suitable buffer.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle dispersion. A 10-20 fold molar excess of the linker relative to the estimated surface amine groups is a good starting point.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle mixing.
-
-
Washing and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris.
-
Separate the functionalized nanoparticles (NPs-PEG-N₃) from unreacted reagents. For magnetic nanoparticles, use a magnetic separator and wash 3-5 times with DMF, followed by PBS. For other types, use centrifugation.
-
-
Resuspension and Storage:
-
Resuspend the final azido-functionalized nanoparticles in PBS or another desired buffer.
-
Store at 4°C until further use.
-
Protocol 2: Conjugation of Alkyne-Ligand via CuAAC (Click Chemistry)
This protocol details the "clicking" of an alkyne-modified targeting ligand (e.g., Alkyne-Folate) onto the azido-functionalized nanoparticles (NPs-PEG-N₃).
Materials:
-
Azido-functionalized nanoparticles (NPs-PEG-N₃) in PBS
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM sodium ascorbate in water.
-
-
Click Reaction Mixture:
-
In a reaction vessel, add the NP-PEG-N₃ dispersion.
-
Add the alkyne-modified ligand (a 5-10 fold molar excess over the azide groups is recommended).
-
Add CuSO₄ to a final concentration of 1-2 mM. If using THPTA, pre-mix it with CuSO₄.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the ligand-conjugated nanoparticles using magnetic separation, centrifugation, or dialysis to remove copper catalyst and excess ligand. Wash thoroughly with PBS.
-
-
Final Product:
-
Resuspend the final targeted nanoparticles (e.g., NP-PEG-Ligand) in a sterile buffer for in vitro or in vivo studies.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficiency of the functionalized nanoparticles in a relevant cell line. This example uses folate-targeted nanoparticles and a folate receptor-overexpressing cancer cell line (e.g., A549).
Materials:
-
Folate-targeted nanoparticles (NP-PEG-Folate)
-
Non-targeted control nanoparticles (NP-PEG-N₃)
-
A549 cells (or other target cell line)
-
Complete cell culture medium
-
PBS
-
Fluorescent dye-labeled nanoparticles (optional, for imaging)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable method for nanoparticle quantification.
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
-
Nanoparticle Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing different concentrations of the targeted and non-targeted nanoparticles.
-
For a competitive inhibition study, pre-incubate a set of wells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles.
-
-
Incubation:
-
Incubate the cells with nanoparticles for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the nanoparticle-containing medium and wash the cells thoroughly (3-5 times) with ice-cold PBS to remove any non-internalized nanoparticles.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer or aqua regia for ICP-MS analysis.
-
Quantify the amount of internalized nanoparticles. If using iron oxide nanoparticles, the iron content can be measured via ICP-MS to determine the uptake efficiency.
-
-
Data Analysis:
-
Compare the uptake of targeted vs. non-targeted nanoparticles. A significantly higher uptake of the targeted version, which is reduced in the presence of free folic acid, confirms receptor-mediated endocytosis.
-
Visualizations
Caption: Experimental workflow for creating targeted nanoparticles.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Caption: Functional components of this compound.
References
Application Notes and Protocols for Azido-PEG13-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the stability, solubility, pharmacokinetics (PK), and overall efficacy of the ADC. Azido-PEG13-acid is a heterobifunctional linker that offers a strategic advantage in ADC design. It incorporates a 13-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity, and features two distinct functional groups: a carboxylic acid for stable amide bond formation with a drug molecule, and an azide group for highly efficient and bioorthogonal "click chemistry" conjugation to an alkyne-modified antibody.
These application notes provide a comprehensive guide to the use of this compound in the development of ADCs. Detailed protocols for the synthesis of the drug-linker conjugate, antibody modification, click chemistry conjugation, and subsequent characterization and in vitro evaluation of the resulting ADC are presented.
Advantages of this compound in ADC Development
The incorporation of a long-chain, discrete PEG linker like this compound offers several benefits for ADC development:
-
Enhanced Hydrophilicity: The extended PEG chain (13 ethylene glycol units) significantly increases the water solubility of the ADC, which is particularly crucial when working with hydrophobic payloads that are prone to aggregation. This can lead to improved formulation and manufacturing feasibility.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[1][2]
-
Reduced Immunogenicity: The flexible PEG chain can shield the cytotoxic payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[2]
-
Precise Conjugation via Click Chemistry: The azide functional group allows for a highly specific and efficient conjugation to an alkyne-modified antibody through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of click chemistry, especially with site-specifically introduced alkynes on the antibody, allows for the production of more homogeneous ADCs with a well-defined DAR.[4]
Data Presentation
The selection of the linker length is a critical parameter in ADC design, influencing the balance between pharmacokinetic advantages and potential impacts on in vitro potency. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths to provide context for the expected performance of an ADC utilizing a PEG13 linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Relative Plasma Clearance | Relative Half-life (t½) | Key Observations |
| No PEG | High | Short | Rapid clearance, limiting tumor exposure. |
| Short (e.g., PEG4) | Moderate | Moderately Increased | Provides a balance between improved stability and maintaining a smaller molecular size for efficient tumor penetration. |
| Medium (e.g., PEG8, PEG12) | Low | Significantly Increased | Marked improvement in circulation time and tumor exposure. A PEG8 side chain has been shown to be a minimum length for optimal slower clearance in some studies. |
| Long (e.g., PEG24) | Low | Significantly Increased | Offers the most substantial increase in half-life, which is beneficial for payloads that require longer exposure times. |
Note: Data is compiled from multiple studies and represents general trends. Actual values are dependent on the specific antibody, payload, and tumor model.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | Relative In Vitro Potency (IC50) | Key Observations |
| No PEG | High | Direct exposure of the payload to the cell machinery often results in the highest in vitro potency. |
| Short to Medium (e.g., PEG4-PEG12) | High to Moderate | Minimal to moderate impact on in vitro cytotoxicity is often observed. |
| Long (e.g., >PEG24) | Moderate to Low | Very long PEG chains can sometimes create steric hindrance, potentially leading to a decrease in in vitro cytotoxicity. |
Note: The effect of PEG linker length on in vitro potency can be context-dependent, varying with the antibody, payload, and cell line used.
Experimental Protocols
The following protocols provide a step-by-step guide for the creation and evaluation of an ADC using this compound.
Protocol 1: Synthesis of the Drug-Linker Construct (Payload-PEG13-Azide)
This protocol describes the conjugation of a payload containing a primary amine to this compound through the formation of a stable amide bond.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid group.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the activated this compound solution to the payload solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.
-
Lyophilize the pure fractions to obtain the Payload-PEG13-Azide construct as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Preparation of Alkyne-Modified Antibody
This protocol describes the introduction of an alkyne handle onto the antibody for subsequent click chemistry. This can be achieved through modification of lysine residues or, for more site-specific conjugation, through the use of engineered cysteines or unnatural amino acids. The following is a general protocol for lysine modification.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
A DBCO-NHS ester (or other suitable alkyne-NHS ester)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.
-
Gently mix and incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove excess, unreacted DBCO-NHS ester using desalting columns or size-exclusion chromatography (SEC), eluting with PBS, pH 7.4.
-
Determine the final protein concentration and the degree of labeling.
-
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the alkyne-modified antibody and the azide-containing drug-linker.
Materials:
-
Alkyne-modified antibody (from Protocol 2)
-
Payload-PEG13-Azide (from Protocol 1)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
SEC column for purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody with a 1.5- to 5-fold molar excess of the Payload-PEG13-Azide dissolved in a minimal amount of DMSO. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. Reaction times may require optimization.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted drug-linker using an SEC column equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 4: Characterization of the ADC
A thorough characterization of the ADC is essential to ensure its quality and consistency.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Establish a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0 to 50 mM sodium phosphate, pH 7.0).
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the weighted average DAR from the peak areas of the different species.
-
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius.
-
Method:
-
Use an SEC column (e.g., Agilent AdvanceBio SEC).
-
Use an isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Monitor the eluate at 280 nm to detect the protein.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.
-
3. Identity and Integrity Confirmation by Mass Spectrometry (LC-MS):
-
Principle: LC-MS provides a direct measurement of the ADC's mass, confirming conjugation and allowing for precise DAR calculation.
-
Method:
-
The ADC sample can be analyzed intact or after reduction with a reagent like DTT to separate the light and heavy chains.
-
Use a reversed-phase column coupled to a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species and calculate the DAR.
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT or XTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Add the solutions to the cells and incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for ADC synthesis and characterization.
References
Application Notes and Protocols for the Conjugation of Azido-PEG13-acid to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the covalent conjugation of Azido-PEG13-acid to a primary amine-containing molecule, such as a protein, peptide, or other biomolecule. This process, commonly known as PEGylation, utilizes the carboxyl group (-COOH) of the PEG acid and a primary amine (-NH2) on the target molecule to form a stable amide bond. The most prevalent and efficient method for this conjugation is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The azide group on the PEG linker remains available for subsequent bioorthogonal "click chemistry" reactions.[4][5]
The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances the solubility and can reduce steric hindrance during conjugation. This protocol will cover the necessary materials, experimental procedures for both organic and aqueous phase reactions, and methods for the purification and characterization of the final conjugate.
Principle of the Reaction
The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activated ester can then be directly reacted with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Molar Excess (relative to Amine) | Typical Concentration | Solvent/Buffer |
| This compound | 1 - 20 equivalents | 10-100 mM | Anhydrous DMF or DMSO (for stock) |
| EDC | 1.2 - 2 equivalents (relative to PEG-acid) | 10-100 mM | Anhydrous DMF/DCM or MES Buffer |
| NHS/Sulfo-NHS | 1.2 - 2 equivalents (relative to PEG-acid) | 10-100 mM | Anhydrous DMF/DCM or MES Buffer |
| Primary Amine Molecule | 1 equivalent | 1-10 mg/mL | PBS, HEPES, or Bicarbonate Buffer |
Table 2: Optimal pH Conditions for a Two-Step Aqueous Reaction
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation (EDC/NHS) | 4.5 - 6.0 | 0.1 M MES Buffer | Most efficient formation of the NHS ester. |
| Conjugation (to primary amine) | 7.2 - 8.5 | Phosphate-Buffered Saline (PBS) | Most efficient reaction of the NHS-activated molecule with the primary amine. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-Buffered Saline (PBS)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine buffer)
-
Purification columns (e.g., Size Exclusion Chromatography)
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
Note: Avoid buffers containing primary amines (e.g., Tris or glycine) during the conjugation step as they will compete with the reaction.
Protocol 1: Two-Step Conjugation in an Aqueous Buffer
This protocol is ideal for biomolecules that are sensitive to organic solvents.
-
Buffer Preparation: Prepare a 0.1 M MES buffer with 0.5 M NaCl, adjusted to a pH between 4.7 and 6.0. Also, prepare a PBS buffer (pH 7.2-7.5).
-
Reagent Preparation:
-
Dissolve the primary amine-containing molecule in PBS buffer.
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in MES buffer.
-
-
Activation of this compound:
-
In a reaction vial, mix the this compound solution with the EDC and Sulfo-NHS solutions.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the PBS buffer.
-
Immediately add the primary amine-containing molecule solution to the activated PEG solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris-HCl) to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. Ion-exchange chromatography (IEX) can be used to separate proteins based on the extent of PEGylation.
-
Protocol 2: One-Pot Conjugation in an Organic Solvent
This protocol is suitable for molecules soluble in organic solvents.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Dissolve the primary amine-containing molecule in the same solvent.
-
-
Activation and Conjugation:
-
To the this compound solution, add EDC (2 equivalents) and NHS (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary amine-containing molecule solution to the reaction mixture. If needed, a base like DIPEA can be added.
-
Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by a suitable method like TLC or LC-MS.
-
-
Purification:
-
The purification method will depend on the nature of the conjugate. Standard organic synthesis purification techniques, such as column chromatography, may be employed.
-
Mandatory Visualization
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Caption: Experimental workflow for the conjugation process.
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and assess its purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to confirm the increase in molecular weight of the target molecule after PEGylation and to assess the purity of the conjugate.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR can be used to confirm the presence of the PEG chain on the target molecule and to determine the degree of substitution.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, SDS-PAGE can show a shift in the molecular weight, indicating successful PEGylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive reagents (hydrolyzed NHS ester) - Suboptimal pH - Presence of primary amine contaminants in buffer | - Prepare NHS ester solution immediately before use. - Optimize the pH for both activation and conjugation steps. - Use amine-free buffers like PBS or HEPES. |
| Precipitation during reaction | Poor solubility of reactants or products. | If using an aqueous buffer, consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF. |
| Multiple Conjugated Species | Reaction with multiple amine sites on the target molecule. | Reduce the molar excess of the Azido-PEG13-NHS ester. |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azide amine-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
Application Notes and Protocols for Azido-PEG13-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for reactions involving Azido-PEG13-acid, a bifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology. This document outlines the primary reaction types for this molecule: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and amide bond formation.
Introduction to this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH), separated by a 13-unit PEG spacer. This structure allows for sequential or orthogonal conjugation strategies. The azide group participates in "click chemistry" reactions, offering a highly specific and efficient method for bioconjugation. The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances solubility, reduces non-specific binding, and can improve the pharmacokinetic properties of the resulting conjugates.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities.[1]
-
Peptide and Protein Modification: Site-specific PEGylation to enhance the therapeutic properties of proteins and peptides.
-
Surface Modification: Creating biocompatible and functionalized surfaces for biosensors and other biomedical devices.
Storage and Handling
This compound should be stored at -20°C in a desiccated, dark environment to prevent degradation of the azide group. Before use, the reagent should be equilibrated to room temperature to avoid moisture condensation. For reactions, it is often recommended to prepare fresh solutions of the linker in a suitable anhydrous solvent like DMSO or DMF.
Reaction Chemistries and Protocols
This compound's utility stems from the distinct reactivity of its two terminal functional groups. The azide group is primarily used in click chemistry reactions, while the carboxylic acid is used for forming amide bonds.
Azide Group Reactions: Click Chemistry
Click chemistry provides a powerful and highly selective method for conjugating this compound to molecules containing an alkyne group.[]
CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3]
Reaction Scheme:
R-N₃ + R'-C≡CH --(Cu⁺)--> R-N(N=N)C=CHR'
Quantitative Data for CuAAC Reactions
| Parameter | Recommended Condition | Notes |
| Alkyne Reactant | Terminal Alkyne | Must be a terminal alkyne for the reaction to proceed. |
| Copper Source | CuSO₄ (with a reducing agent) | Copper(II) sulfate is reduced in situ to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to Cu(I). |
| Cu(I) Ligand | THPTA or TBTA | Stabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage. |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |
| Reactant Ratio | 1.5 - 10 fold excess of one reactant | The more precious or limiting reactant should be used as the reference. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Can be longer for more complex or dilute reactants. |
| Typical Yield | >90% | CuAAC is known for its high yields and reaction efficiency.[3] |
Experimental Protocol: CuAAC Conjugation of an Alkyne-Modified Peptide
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide and this compound in the desired molar ratio (e.g., 1:5).
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.
-
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is ideal for applications in living systems where the cytotoxicity of copper is a concern.
Reaction Scheme:
R-N₃ + DBCO-R' --> R-N(N=N)C=C-R' (triazole)
Quantitative Data for SPAAC Reactions
| Parameter | Recommended Condition | Notes |
| Alkyne Reactant | Strained Alkyne (e.g., DBCO, BCN) | The ring strain of the alkyne drives the reaction. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | Highly biocompatible reaction conditions. |
| Reactant Ratio | 1.5 - 5 fold excess of one reactant | To drive the reaction to completion. |
| Temperature | Room Temperature or 37°C | Can be performed at physiological temperatures. |
| Reaction Time | 2 - 24 hours | Generally slower than CuAAC. |
| Typical Yield | >85% | Highly efficient for a catalyst-free reaction. |
Experimental Protocol: SPAAC Conjugation with a DBCO-labeled Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain any azide preservatives.
-
-
Reaction Setup:
-
Add the this compound stock solution to the DBCO-labeled protein solution. A 3-5 fold molar excess of the this compound is recommended. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess this compound and purify the conjugate using size-exclusion chromatography or dialysis.
-
Carboxylic Acid Group Reaction: Amide Bond Formation
The carboxylic acid group of this compound can be coupled to primary amines using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
Reaction Scheme:
R-COOH + EDC + NHS --> R-CO-NHS (activated ester) R-CO-NHS + R'-NH₂ --> R-CO-NH-R' + NHS
Quantitative Data for Amide Coupling Reactions
| Parameter | Recommended Condition | Notes |
| Activating Agents | EDC and NHS (or Sulfo-NHS) | EDC activates the carboxyl group, and NHS forms a more stable amine-reactive intermediate. |
| Solvent | Anhydrous DMF or DMSO for stock, aqueous buffers for reaction | The reaction is typically performed in aqueous buffers. |
| pH | Activation: 4.5-6.0; Coupling: 7.2-8.0 | Optimal pH for EDC activation is acidic, while the reaction with amines is more efficient at a slightly basic pH. |
| Molar Ratios | EDC:NHS:this compound = 5:2:1 | These ratios can be optimized for specific applications. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | Activation: 15-30 minutes; Coupling: 2-4 hours | The activated NHS ester can hydrolyze, so the amine should be added promptly after activation. |
| Typical Yield | 60-85% | Yields can vary depending on the nature of the amine and reaction conditions. |
Experimental Protocol: Amide Coupling to an Amine-Containing Molecule
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Prepare a 0.1 M MES buffer, pH 5.5 (Activation Buffer).
-
Prepare a 0.1 M Phosphate Buffer, pH 7.4 (Coupling Buffer).
-
Prepare EDC and NHS solutions immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted materials and byproducts.
-
Visualized Workflows
The following diagrams illustrate common experimental workflows utilizing this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Functionalization of Nanoparticles for Targeted Delivery.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG13-acid Click Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Azido-PEG13-acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and subsequent conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section A: Low Yield & Reaction Failure
Q1: My CuAAC reaction with this compound has a very low yield or failed completely. What are the most common causes?
Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state by oxygen present in the reaction mixture.[1] Other common issues include the poor quality or degradation of reagents, suboptimal reaction conditions (solvent, temperature, pH, concentration), or steric hindrance.[1][2]
Q2: How can I prevent the oxidation of my copper catalyst?
To maintain the active Cu(I) state, it is crucial to minimize oxygen exposure.[1] This can be achieved by:
-
Degassing Solvents: Before adding the catalyst, degas all solvents (e.g., water, DMSO, DMF) by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Using a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using an excess of a reducing agent, typically sodium ascorbate. Always use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.
-
Working Under Inert Atmosphere: If possible, set up and run the reaction under a gentle stream of argon or nitrogen.
Q3: My biomolecule is sensitive and degrades during the reaction. How can I make the conditions milder?
The standard CuSO₄/sodium ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and DNA. To mitigate this:
-
Use a Copper Ligand: Add a copper-chelating ligand such as THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, increase reaction rates, and protect biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is often recommended.
-
Add Aminoguanidine: If working with proteins, aminoguanidine can be added to suppress side reactions with certain amino acid residues, like arginine.
Q4: I am not seeing any product. Could my reagents be the problem?
Yes, reagent quality is critical.
-
This compound: Verify the purity and integrity of the PEG linker via analytical methods. The azide group can be slowly reduced by certain thiols or more rapidly by phosphines (e.g., PPh₃) via the Staudinger reaction.
-
Alkyne: Ensure your alkyne-containing molecule is pure and has not degraded.
-
Copper Source: Use a high-purity copper salt (e.g., CuSO₄) that has been stored in a dry environment.
-
Sodium Ascorbate: This reducing agent oxidizes over time. Always use a fresh bottle or a solution prepared immediately before use.
Section B: Side Product Formation
Q5: My mass spectrometry results show an unexpected byproduct corresponding to alkyne homodoupling. What is this and how can I prevent it?
This side reaction, known as Glaser coupling, is the oxidative homodimerization of your alkyne-containing molecule. It is promoted by the presence of Cu(II) and oxygen. To minimize it, ensure you have a sufficient excess of the reducing agent (sodium ascorbate) and that you have thoroughly deoxygenated your reaction mixture.
Q6: I am using an NHS-ester activated version of this compound to label a protein, but the labeling efficiency is low. Why?
The primary competing side reaction for an N-hydroxysuccinimide (NHS) ester is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH and temperature.
-
pH: The optimal pH for NHS ester conjugation is between 7.2 and 8.5. Below pH 7.2, the target primary amines (e.g., on lysine residues) are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically, rapidly inactivating the reagent.
-
Buffers: Use non-amine-containing buffers like phosphate, borate, or HEPES. Buffers containing primary amines, such as Tris (TRIS), will compete with your target molecule for the NHS ester.
Q7: I've detected a product with a mass corresponding to the reduction of my azide group to an amine. How did this happen?
Azide reduction is a common side reaction. It can be caused by:
-
Phosphines: Reagents like triphenylphosphine (PPh₃) will readily reduce azides.
-
Strong Reducing Agents: Avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation (H₂, Pd/C) if the azide is meant to be preserved.
-
Thiols: High concentrations of thiols, especially at elevated temperatures or over long reaction times, can slowly reduce azides.
Section C: Product Purification & Handling
Q8: My final PEGylated product is difficult to purify. What methods are recommended?
The PEG chain can make purification challenging due to increased water solubility and potential for aggregation.
-
Reverse-Phase HPLC (RP-HPLC): Often effective for separating the PEGylated product from unreacted starting materials.
-
Size Exclusion Chromatography (SEC): Useful for separating products based on size, especially for removing smaller unreacted molecules from a large PEGylated protein.
-
Dialysis: A suitable method for purifying large biomolecules, effectively removing residual copper, ligands, and other small molecules.
Q9: My PEGylated product appears to be aggregating. How can I address this?
PEGylation is intended to reduce aggregation, but sometimes the process itself can induce it, especially if the protein is destabilized or if there is a high degree of modification.
-
Optimize PEG-to-Protein Ratio: A high molar excess of the PEG reagent can sometimes lead to aggregation. Start with a lower molar ratio (e.g., 5:1 PEG to reactive sites) and optimize.
-
Ensure Starting Protein is Monomeric: Pre-existing aggregates in your protein sample can seed further aggregation. Purify your starting protein immediately before PEGylation.
-
Add Excipients: In some cases, adding PEG itself as an excipient to the buffer can paradoxically reduce the aggregation of small molecules during analysis.
Q10: How do I remove residual copper from my final product?
Residual copper can be toxic to cells and promote oxidation, so its removal is critical for biological applications.
-
Chelating Resins: Use a copper-chelating resin, but be aware that some resins may also bind to your protein or peptide of interest.
-
EDTA: Adding ethylenediaminetetraacetic acid (EDTA) after the reaction can effectively chelate and help remove copper during purification.
-
Chromatography/Dialysis: Methods like HPLC, SEC, and dialysis are generally effective at removing the copper-ligand complex from the final product.
Data Presentation
Table 1: Influence of pH and Temperature on NHS Ester Hydrolysis This table summarizes the stability of a typical NHS ester in aqueous solution, highlighting the critical impact of pH on the rate of the competing hydrolysis side reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.5 | 4 | ~10 minutes |
| > 8.5 | Room Temp | Very Rapid |
| (Data synthesized from multiple sources indicating the trend of increased hydrolysis rate with higher pH and temperature) |
Table 2: Troubleshooting Guide for Low CuAAC Reaction Yields
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere. |
| Poor reagent quality | Verify the purity and integrity of this compound and the alkyne via analytical methods. | |
| Steric hindrance | Increase reaction temperature (if biomolecule is stable); prolong reaction time; consider using a ligand like THPTA to accelerate the reaction. | |
| Multiple spots on TLC/LC-MS | Alkyne homodoupling (Glaser coupling) | Ensure sufficient reducing agent (sodium ascorbate) is present and minimize oxygen exposure. |
| Azide reduction | Avoid phosphines or strong reducing agents in other synthesis steps. | |
| Product forms but is difficult to isolate | PEG-related purification issues or aggregation | Use reverse-phase HPLC, size exclusion chromatography, or dialysis for purification. Ensure the starting biomolecule is monomeric before the reaction. |
| Biomolecule degradation | Reactive Oxygen Species (ROS) generation | Use a copper-chelating ligand (e.g., THPTA, TBTA) to protect the biomolecule from oxidative damage. Minimize agitation and keep the reaction vessel capped. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and your alkyne-containing molecule (1.1-1.2 equivalents) in a suitable degassed solvent (e.g., a DMSO/water or DMF/water mixture).
-
Prepare fresh stock solutions in degassed water:
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare immediately before use)
-
A suitable copper ligand (e.g., THPTA)
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of your azide and alkyne.
-
To this mixture, add the ligand solution, followed by the CuSO₄ solution. The order is important to pre-form the copper-ligand complex. A final copper concentration of 50-250 µM is a good starting point for bioconjugation.
-
Initiate the reaction by adding the sodium ascorbate solution. A final concentration of ~5 mM is typical.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once complete, quench the reaction. If desired, EDTA can be added to chelate the copper.
-
Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis.
-
Protocol 2: Two-Step Conjugation via NHS Ester Activation
This protocol describes activating the terminal carboxylic acid of this compound and conjugating it to a primary amine-containing molecule (e.g., a protein).
Step 1: NHS Ester Activation (if not using a pre-activated reagent) This step is typically performed under anhydrous conditions.
-
Dissolve this compound (1 eq) in anhydrous DMF or DMSO.
-
Add N-hydroxysuccinimide (NHS, ~1.5 eq) and a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl) carbodiimide (EDC, ~1.5 eq).
-
Stir the reaction at room temperature for several hours to overnight until the starting acid is consumed (monitor by TLC or LC-MS).
-
The resulting Azido-PEG13-NHS ester can be used directly or after purification. Note that NHS esters are moisture-sensitive.
Step 2: Conjugation to Primary Amine
-
Buffer Preparation: Prepare a non-amine buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 7.5-8.3. Ensure your protein or amine-containing molecule is dissolved in this buffer.
-
Reagent Preparation: Dissolve the Azido-PEG13-NHS ester in a water-miscible organic solvent like DMSO or DMF.
-
Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis, SEC, or another suitable chromatography method.
Visualizations
Caption: Diagram 1: General CuAAC Experimental Workflow.
Caption: Diagram 2: Competing Reactions for Azido-PEG13-NHS Ester.
Caption: Diagram 3: Troubleshooting Low CuAAC Yield.
References
Troubleshooting low efficiency in PROTAC synthesis with Azido-PEG13-acid
Welcome to the Technical Support Center for PROTAC synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Azido-PEG13-acid in their PROTAC constructs and encountering challenges, particularly low reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in the amide coupling step between my E3 ligase ligand (e.g., VHL-amine) and this compound?
Low yields in the amide coupling of long-chain PEG acids are often multifactorial. The most common culprits include:
-
Poor quality of reagents and solvents: Moisture is a significant issue as it can hydrolyze activated intermediates. Ensure all solvents are anhydrous and reagents are fresh.[1][2]
-
Suboptimal reaction conditions: Temperature, reaction time, and the stoichiometry of reactants and coupling agents are critical and often need to be optimized for specific substrates.[1]
-
Inefficient activation of the carboxylic acid: The carboxylic acid of this compound needs to be efficiently activated to react with the amine. The choice and amount of coupling agent are crucial.[3]
-
Steric hindrance: The long, flexible PEG chain can create steric hindrance, slowing down the reaction rate between the activated acid and the amine.[4]
-
Side reactions: With certain coupling agents like carbodiimides (e.g., EDC), side products such as N-acylurea can form, consuming the activated intermediate and complicating purification.
-
Difficult purification: The high polarity and flexibility of the PEG linker can lead to product loss during work-up and chromatographic purification.
Q2: I am using HATU as a coupling agent with DIPEA, but the reaction is very slow and the yield is low. What can I do?
While HATU is a potent coupling agent, several factors can affect its efficiency in this specific context:
-
Stoichiometry: Ensure you are using a slight excess of HATU (1.1-1.2 equivalents) and the base, DIPEA (2-3 equivalents), relative to the this compound. A slight excess of the amine component (1.1-1.5 equivalents) can also drive the reaction to completion.
-
Activation Step: Pre-activating the this compound with HATU and DIPEA for a short period (15-30 minutes) before adding your amine-containing ligand can sometimes improve yields.
-
Temperature: While many HATU couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to overcome the steric hindrance from the long PEG chain. However, be cautious as higher temperatures can also promote side reactions.
-
Solvent: Anhydrous DMF is a common choice, but screening other anhydrous, aprotic solvents like DCM or THF might be beneficial.
-
Reaction Monitoring: Use LC-MS to monitor the reaction progress. If the reaction stalls, it might be due to the degradation of the activated species.
Q3: Are there alternative coupling agents I should consider for this reaction?
Yes, if HATU is not providing satisfactory results, you might consider other coupling agents. Each has its own advantages and disadvantages.
| Coupling Agent | Advantages | Disadvantages |
| HATU/HBTU | High reactivity, often fast reaction times. | Can be expensive; potential for side reactions if not optimized. |
| EDC/NHS | Cost-effective, commonly used. | Can lead to N-acylurea byproduct formation, which can be difficult to remove. |
| T3P | Effective for difficult couplings, easy workup. | Can be moisture-sensitive. |
| Acyl Fluoride (in situ) | Good for sterically hindered substrates. | Requires specific fluorinating agents. |
Q4: How can I minimize side product formation during the coupling reaction?
Minimizing side products is key to improving your isolated yield.
-
Ensure anhydrous conditions: Water will hydrolyze your activated ester, leading back to your starting carboxylic acid.
-
Control the temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the rate of reaction and minimize the formation of byproducts.
-
Order of addition: Add the amine solution slowly to the activated carboxylic acid to avoid high local concentrations that might favor side reactions.
-
Choice of base: Use a non-nucleophilic base like DIPEA or TEA to avoid competition with your amine nucleophile.
Q5: What is the best way to purify the final PROTAC product containing a long PEG linker?
Purification of highly polar, flexible molecules like PEGylated PROTACs can be challenging.
-
Work-up: A standard aqueous work-up can be used to remove excess reagents. However, be aware that highly polar products might have some solubility in the aqueous layer.
-
Chromatography: Reverse-phase preparative HPLC is often the most effective method for purifying PROTACs. A gradient of water and acetonitrile (often with a modifier like 0.1% TFA or formic acid) is typically used.
-
Flash Chromatography: Normal-phase flash chromatography can also be used, but the polar nature of the PEG linker may require highly polar solvent systems, which can lead to poor separation.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions for the amide coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Materials | 1. Inactive coupling agents. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. 4. Suboptimal stoichiometry. | 1. Use fresh, high-quality coupling agents. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Monitor the reaction by LC-MS and consider extending the reaction time or gently heating. 4. Optimize the ratio of acid:amine:coupling agent:base (e.g., 1:1.1:1.1:2). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Wrong choice of coupling agent (e.g., EDC leading to N-acylurea). 3. Degradation of starting materials or product. | 1. Run the reaction at a lower temperature (start at 0 °C). 2. Switch to a different coupling agent like HATU or T3P. 3. Check the stability of your starting materials and product under the reaction conditions. |
| Difficulty in Product Purification | 1. Product is highly polar and water-soluble. 2. Byproducts have similar polarity to the desired product. | 1. Use reverse-phase preparative HPLC for purification. 2. Optimize the reaction to minimize byproducts. Consider a different synthetic route if purification remains a major issue. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents. 2. Reaction is sensitive to small changes in conditions. | 1. Use reagents and solvents from the same, trusted batch for all experiments. 2. Carefully control all reaction parameters (temperature, addition rates, stirring speed). |
Experimental Protocol: Amide Coupling of a VHL Ligand with this compound
This protocol describes a general procedure for the amide coupling of a VHL ligand containing a free amine with this compound using HATU as the coupling agent.
Materials:
-
VHL-amine ligand (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the VHL-amine ligand (1.0 eq) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add DIPEA (3.0 eq) followed by HATU (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Slowly add the solution of the VHL-amine ligand to the activated this compound mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS every 1-2 hours. The reaction may take anywhere from 4 to 24 hours to reach completion.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC precursor as a solid.
-
Visualizations
Caption: Experimental workflow for the amide coupling of this compound with a VHL-amine ligand.
Caption: A logical troubleshooting guide for addressing low yields in PROTAC synthesis.
References
Technical Support Center: Purification of Azido-PEG13-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of Azido-PEG13-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I need to remove after a conjugation reaction with this compound?
The primary impurities to separate from your final conjugate include unreacted this compound, excess substrate (the molecule you are conjugating), and byproducts from the coupling chemistry (e.g., N-hydroxysuccinimide (NHS) and urea byproducts if using carbodiimide chemistry).
Q2: Which chromatographic technique is best suited for purifying my this compound conjugate?
The optimal technique depends on the properties of your conjugate and the impurities. The three most common methods are Reversed-Phase HPLC (RP-HPLC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).[1][2]
-
RP-HPLC is effective for separating molecules based on hydrophobicity.[] Since PEGylation alters the hydrophobicity of a molecule, this is often a high-resolution choice.[1]
-
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. Because the this compound linker contains a terminal carboxylic acid, your conjugate will have a negative charge at neutral or basic pH, which can be exploited for separation using anion exchange chromatography. This is particularly useful for removing uncharged or positively charged impurities.
-
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size in solution). This method is excellent for removing small molecule impurities like unreacted linkers and reaction byproducts from a much larger conjugate (e.g., a PEGylated protein).
Q3: How can I analyze the purity of my final conjugate?
Purity is typically assessed using a combination of analytical chromatography and mass spectrometry.
-
Analytical HPLC (RP-HPLC or SEC) can resolve the conjugate from key impurities, allowing for quantification of purity based on peak area.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS) confirms the identity of the final conjugate by verifying its molecular weight and can detect the presence of unreacted starting materials or side products.
Q4: Why does my conjugate show a very broad peak in RP-HPLC?
Broad peaks for PEGylated compounds in RP-HPLC are often due to the inherent dispersity (polydispersity) of the PEG chain. Even with a defined number of ethylene glycol units like PEG13, minor variations can exist. The retention time in RP-HPLC can increase with the length of the PEG chain, causing the peak to broaden.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Conjugate and Unreacted Substrate | Similar size or hydrophobicity. | If there is a charge difference, use Ion Exchange Chromatography (IEX). The terminal acid on the PEG linker provides a handle for anion exchange. Alternatively, optimize the gradient and solvent system in RP-HPLC for better resolution. |
| Contamination with Unreacted this compound | Inefficient removal of small molecules. | Use Size Exclusion Chromatography (SEC), which is highly effective at separating large conjugates from smaller unreacted linkers. Dialysis or tangential flow filtration (TFF) can also be effective for large protein conjugates. |
| Low Recovery of Conjugate from RP-HPLC Column | The conjugate is adsorbing irreversibly to the column's stationary phase due to its hydrophobicity. | Increase the column temperature (e.g., up to 90 °C) to improve peak shape and recovery. Use a different stationary phase, such as a C4 or C8 column instead of a C18, which is less hydrophobic. |
| Final Product Contains Residual Coupling Reagents (e.g., EDC/NHS) | Inadequate quenching or purification. | Ensure the reaction is properly quenched. Use SEC or dialysis to effectively remove these small, water-soluble molecules. |
| Multiple Peaks Observed for the Conjugate | Presence of positional isomers or multiple PEGylations. | If different sites on your substrate can react, positional isomers may form. These can sometimes be separated with high-resolution RP-HPLC or IEX, as the PEG chain's position can affect the molecule's overall hydrophobicity and charge shielding. |
Purification Strategy Overview
The selection of a purification method is critical and depends on the molecular characteristics of the starting materials and the final conjugate.
.dot
Caption: General workflow for this compound conjugate purification.
.dot
Caption: Decision tree for selecting a purification strategy.
Summary of Chromatographic Methods
| Parameter | Size Exclusion (SEC) | Ion Exchange (IEX) | Reversed-Phase (RP-HPLC) |
| Separation Principle | Hydrodynamic Radius (Size) | Net Charge | Hydrophobicity |
| Primary Application | Removing small molecules (linker, salts) from large conjugates. | Separating molecules with different charge states (e.g., acidic conjugate from neutral substrate). | High-resolution separation of conjugate from unreacted substrate and isomers. |
| Stationary Phase | Porous particles with defined pore sizes (e.g., TSK-GEL SW type). | Charged resins (e.g., quaternary ammonium for anion exchange, SP for cation exchange). | Hydrophobic alkyl chains (C18, C8, C4) bonded to silica. |
| Typical Mobile Phase | Aqueous buffer (e.g., Phosphate, HEPES) at a defined pH and ionic strength. | Aqueous buffer with an increasing salt gradient (e.g., 0-1 M NaCl) to elute bound molecules. | Water/Acetonitrile or Water/Methanol mixture with an organic gradient. Acid (TFA, formic acid) is often added. |
| Key Advantage | Gentle, preserves protein structure. Excellent for group separations. | High capacity and selectivity based on charge. | High resolving power. |
| Potential Issue | Poor resolution between molecules of similar size. | Requires charged species; PEG chains can shield protein charges, altering elution. | Can be denaturing for proteins; PEG polydispersity can cause broad peaks. |
Detailed Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline for purifying a peptide or small molecule conjugate.
-
Column Selection: Choose a C4 or C18 reversed-phase column. A C4 column is generally better for larger, more hydrophobic molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a small amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatography Conditions:
-
Flow Rate: 1 mL/min (analytical) or scaled up for preparative columns.
-
Detection: UV detection at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Column Temperature: 45-60 °C to improve peak shape.
-
Gradient: Develop a gradient based on scouting runs. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the target conjugate peak.
-
Post-Purification: Analyze fractions by mass spectrometry to confirm identity. Pool the correct fractions and lyophilize to remove the mobile phase.
Protocol 2: Purification by Anion Exchange Chromatography (IEX)
This method leverages the terminal carboxylic acid on the PEG linker.
-
Column Selection: Choose a strong anion exchange (Q-type) or weak anion exchange (DEAE-type) column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 20 mM Tris or HEPES buffer, pH 7.5-8.5. Ensure the pH is at least 1-2 units above the pKa of the carboxylic acid (~4.5) to ensure it is deprotonated and negatively charged.
-
Mobile Phase B (Elution Buffer): 20 mM Tris/HEPES, pH 7.5-8.5 + 1 M NaCl.
-
-
Sample Preparation: Exchange the crude sample into Mobile Phase A using a desalting column or dialysis to remove salts from the conjugation reaction.
-
Chromatography Conditions:
-
Flow Rate: Dependent on column size, typically 1-5 mL/min.
-
Detection: UV detection at 280 nm (if the conjugate contains aromatic residues).
-
Gradient:
-
Equilibrate the column with 100% Mobile Phase A.
-
Load the sample onto the column.
-
Wash with 100% Mobile Phase A until the UV baseline is stable to remove any unbound material.
-
Elute the bound conjugate with a linear gradient from 0% to 50% Mobile Phase B over 10-20 column volumes.
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze via SDS-PAGE or HPLC to identify those containing the pure conjugate. Pool and desalt the purified fractions. The presence of the uncharged PEG moiety can weaken the electrostatic interaction between the conjugate and the media, a principle known as charge shielding.
References
Technical Support Center: Confirmation of Azido-PEG13-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Azido-PEG13-acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the successful conjugation of this compound?
A1: The most common and reliable methods for confirming successful conjugation are Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique information to validate the formation of the desired conjugate.
Q2: How does Mass Spectrometry confirm conjugation?
A2: Mass spectrometry techniques like MALDI-TOF or LC-MS are used to determine the precise molecular weight of the molecules in a sample.[1] A successful conjugation will result in a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the mass of your molecule of interest plus the mass of the this compound.[1][2] The heterogeneity of PEG can lead to a series of peaks, each differing by the mass of an ethylene glycol unit (approx. 44 Da).[3]
Q3: What is the role of FTIR Spectroscopy in confirming the reaction?
A3: FTIR spectroscopy is particularly useful for tracking the disappearance of the azide functional group, which is a key indicator of a successful cycloaddition reaction (e.g., "click chemistry"). The azide group has a characteristic strong absorption peak around 2100 cm⁻¹.[4] The disappearance or significant reduction of this peak post-reaction is strong evidence of successful conjugation.
Q4: Can NMR Spectroscopy be used for confirmation?
A4: Yes, NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the conjugate. For a successful conjugation, you would expect to see the appearance of new signals corresponding to the PEG chain and the newly formed triazole ring (in the case of a click reaction), as well as shifts in the signals of protons and carbons adjacent to the conjugation site. For instance, the chemical shift of a proton alpha to an azide is typically in the range of 3.0 - 4.5 ppm.
Q5: How is HPLC used to verify conjugation?
A5: Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their size. A successful conjugation will result in a larger molecule that elutes earlier from the column compared to the unconjugated starting material. Reversed-Phase HPLC (RP-HPLC) can also be used, where the increased hydrophilicity from the PEG chain will typically lead to a change in retention time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in molecular weight observed by Mass Spectrometry. | Incomplete or failed conjugation reaction. | - Verify the pH of the reaction mixture; for NHS esters, a pH of 7-9 is common. - Ensure the freshness and correct concentration of all reagents. - Increase the reaction time or temperature according to the protocol. |
| The azide peak (~2100 cm⁻¹) is still present in the FTIR spectrum. | The azide-alkyne cycloaddition reaction did not proceed to completion. | - If using a copper-catalyzed reaction, ensure the catalyst and reducing agent are active. - For strain-promoted azide-alkyne cycloaddition (SPAAC), confirm the reactivity of the strained alkyne. - Purify the product to remove unreacted this compound. |
| Complex or uninterpretable NMR spectra. | Presence of unreacted starting materials, byproducts, or aggregation. | - Purify the sample using chromatography (e.g., SEC or RP-HPLC) before NMR analysis. - Optimize NMR acquisition parameters (e.g., number of scans) to improve signal-to-noise. |
| Multiple peaks in HPLC chromatogram. | Heterogeneity of the PEG reagent or incomplete reaction. | - This is often expected with PEG reagents. Use the chromatogram to assess the extent of reaction by comparing the peak areas of the product and starting materials. - Further purification may be necessary to isolate the desired conjugate. |
Experimental Workflow & Protocols
Conjugation and Confirmation Workflow
Caption: General workflow for conjugation of this compound and subsequent confirmation.
Protocol 1: MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation:
-
Mix 1 µL of the purified conjugate solution (typically 0.1-1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode. Set the mass range to include the expected molecular weights of both the unconjugated and conjugated molecules.
-
-
Data Analysis:
-
Compare the resulting spectrum to that of the unconjugated starting material. A successful conjugation is indicated by a new peak or a series of peaks at a higher m/z value, corresponding to the mass of the starting molecule plus the mass of the this compound.
-
Protocol 2: FTIR Spectroscopy for Azide Disappearance
-
Sample Preparation:
-
For solid samples, a small amount (1-2 mg) can be placed directly on the diamond crystal of an ATR-FTIR accessory. For liquid samples, a drop can be cast onto the crystal and the solvent allowed to evaporate.
-
-
Data Acquisition:
-
Collect the FTIR spectrum, typically in the range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Examine the region around 2100 cm⁻¹. The presence of a strong, sharp peak indicates the presence of the azide group. In a successful conjugation reaction (like a click reaction), this peak should be absent or significantly diminished in the spectrum of the purified product compared to the this compound starting material.
-
Protocol 3: Size-Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a known concentration of the unconjugated starting material to determine its retention time.
-
Inject the same concentration of the purified conjugate.
-
-
Data Analysis:
-
Compare the chromatograms. A successful conjugation will result in a new peak that elutes earlier than the peak corresponding to the unconjugated molecule, indicating an increase in hydrodynamic radius. The peak area can be used to assess the purity of the conjugate.
-
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| Mass Spectrometry | Molecular Weight (m/z) | Increase in mass corresponding to the addition of the this compound moiety. A series of peaks separated by ~44 Da may be observed. |
| FTIR Spectroscopy | Absorbance (cm⁻¹) | Disappearance or significant reduction of the azide peak at ~2100 cm⁻¹. |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Appearance of new signals for the PEG backbone (typically ~3.6 ppm) and potential shifts for protons near the conjugation site. |
| SEC-HPLC | Retention Time | Decrease in retention time compared to the unconjugated starting material. |
Logical Troubleshooting Flow
Caption: A troubleshooting decision tree for confirming successful conjugation.
References
Technical Support Center: Carboxylic Acid Group Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted reactions of the carboxylic acid group during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with a Grignard reagent is not proceeding as expected, and I'm recovering my starting carboxylic acid. What is happening?
A1: This is a common issue. Grignard reagents are strong bases. The acidic proton of the carboxylic acid will be abstracted by the Grignard reagent in an acid-base reaction. This forms a carboxylate salt, which is unreactive towards further nucleophilic attack by the Grignard reagent. To avoid this, you must protect the carboxylic acid group before introducing the Grignard reagent.
Q2: I am attempting an amide coupling using a carbodiimide (e.g., DCC or EDC), but my yields are low and I'm observing a significant amount of a urea byproduct. How can I improve this?
A2: Low yields in carbodiimide-mediated amide couplings are often due to the formation of a stable N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[1] To minimize this side reaction and improve your yield, you can add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.[3]
Q3: I'm observing racemization of the stereocenter alpha to my carboxylic acid during peptide synthesis. What causes this and how can I prevent it?
A3: Racemization during peptide synthesis can occur via two primary mechanisms: direct deprotonation of the alpha-proton by a base, or through the formation of an oxazolone intermediate.[3] The oxazolone's alpha-proton is particularly acidic and easily removed, leading to a loss of stereochemical integrity.[3] To prevent racemization, consider the following:
-
Use a milder base: If possible, switch to a less sterically hindered or weaker base.
-
Lower the reaction temperature: Performing the coupling at a lower temperature can reduce the rate of racemization.
-
Employ additives: Reagents like HOBt or HOAt can suppress racemization by forming active esters that are less susceptible to oxazolone formation.
-
Choose the right coupling reagent: Uronium/aminium-based reagents like HATU or HBTU are often preferred as they can lead to less racemization compared to carbodiimides alone.
Q4: My Fischer esterification is giving a low yield of the desired ester. What can I do to drive the reaction to completion?
A4: The Fischer esterification is an equilibrium reaction. To favor the formation of the ester, you can:
-
Use an excess of the alcohol: Using the alcohol as the solvent or in large excess will shift the equilibrium towards the products.
-
Remove water: The water generated as a byproduct can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Troubleshooting Guides
Problem: Unwanted Decarboxylation
Symptom: You are working with a β-keto carboxylic acid or a malonic acid derivative and observe gas evolution (CO₂) upon heating, leading to the loss of the carboxylic acid group.
Cause: β-Keto acids and malonic acids are thermally unstable and readily undergo decarboxylation through a cyclic transition state.
Solutions:
-
Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters of β-keto acids are stable to decarboxylation under neutral or acidic conditions.
-
Perform reactions at low temperatures: If the carboxylic acid must remain unprotected, conduct subsequent reaction steps at the lowest possible temperature to minimize thermal decarboxylation.
-
Avoid strongly acidic or basic conditions at elevated temperatures: Both acidic and basic conditions can facilitate decarboxylation, especially with heating.
Problem: Low Yield During Carboxylic Acid Protection
Symptom: Your attempt to protect a carboxylic acid as an ester (e.g., methyl, benzyl, or tert-butyl ester) results in a low yield of the desired product.
Cause:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst.
-
Reagent degradation: The protecting group precursor (e.g., benzyl bromide, isobutylene) or catalyst may have degraded.
-
Side reactions: The starting material or product may be undergoing side reactions under the reaction conditions.
Troubleshooting Steps:
-
Verify reagent quality: Use fresh, high-quality reagents and anhydrous solvents.
-
Optimize reaction conditions:
-
Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Temperature: For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, if side reactions are observed, lowering the temperature may be necessary.
-
Catalyst: Ensure the correct catalyst is being used at the appropriate loading. For Fischer esterifications, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.
-
-
Check for steric hindrance: If the carboxylic acid is sterically hindered, it may require more forcing conditions or a different protection strategy.
Data Presentation
Table 1: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Cleavage Conditions | Stable To | Labile To |
| Methyl Ester | Saponification (e.g., NaOH, LiOH in aq. alcohol) | Mild acidic and basic conditions, hydrogenolysis | Strong acid, strong base |
| Benzyl Ester (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Mild acidic and basic conditions | Strong acids, hydrogenolysis |
| tert-Butyl Ester (tBu) | Acidolysis (e.g., TFA in DCM, HCl in dioxane) | Basic conditions, hydrogenolysis, nucleophiles | Strong acids |
| Silyl Esters (e.g., TBDMS) | Fluoride sources (e.g., TBAF in THF) | Mildly acidic and basic conditions, hydrogenolysis | Acids, bases, fluoride ions |
Experimental Protocols
Protocol 1: Methyl Ester Protection of a Carboxylic Acid
This protocol describes a general procedure for the formation of a methyl ester using diazomethane. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
Carboxylic acid
-
Diazomethane solution in diethyl ether
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the carboxylic acid in a minimal amount of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Continue stirring at 0 °C for 30 minutes.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography if necessary.
Protocol 2: Benzyl Ester Protection of a Carboxylic Acid using Benzyl Bromide
Materials:
-
Carboxylic acid (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add cesium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: tert-Butyl Ester Protection of a Carboxylic Acid using Isobutylene
Materials:
-
Carboxylic acid
-
Liquefied isobutylene
-
Dichloromethane (DCM)
-
Concentrated sulfuric acid (catalytic amount)
-
Pressure-rated reaction vessel
Procedure:
-
Dissolve the carboxylic acid in dichloromethane in a pressure-rated vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Condense an excess of liquefied isobutylene into the reaction vessel.
-
Seal the vessel and allow it to slowly warm to room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Cool the vessel back to -78 °C before carefully venting the excess isobutylene.
-
Pour the reaction mixture into a separatory funnel containing a cold saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tert-butyl ester.
Protocol 4: TBAF Deprotection of a Silyl Ester
Materials:
-
Silyl ester
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the silyl ester in anhydrous THF.
-
Add 1.1 equivalents of a 1 M TBAF solution in THF to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the silyl group and the substrate.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for unwanted carboxylic acid reactions.
Caption: Carbodiimide-mediated amide coupling and side reaction pathway.
References
Catalyst selection and optimization for CuAAC with Azido-PEG13-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG13-acid.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for CuAAC reactions with a water-soluble substrate like this compound?
A1: For aqueous CuAAC reactions with hydrophilic substrates such as this compound, a water-soluble catalyst system is essential. The most effective systems typically consist of a copper(II) salt (e.g., CuSO₄) reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. Crucially, a water-soluble ligand is used to stabilize the Cu(I) ion, enhance reaction rates, and prevent catalyst disproportionation or oxidation.[1][2][3] Highly recommended ligands for this purpose include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), with THPTA being particularly favored for its excellent water solubility.[1][2] The newest generation of water-soluble ligands, such as BTTAA, can also dramatically accelerate reaction rates and suppress cytotoxicity.
Q2: My CuAAC reaction with this compound is showing low yield. What are the common causes?
A2: Low yields in CuAAC reactions involving this compound are often attributed to several factors:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Poor Reagent Quality: Degradation or impurity of the this compound, the alkyne substrate, or the reducing agent can significantly impact the reaction efficiency.
-
Inadequate Ligand Concentration: An insufficient amount of a stabilizing ligand can lead to catalyst deactivation.
-
Side Reactions: Alkyne homocoupling (Glaser coupling) can compete with the desired cycloaddition, consuming the alkyne substrate.
-
Purification Challenges: The hydrophilic and flexible nature of the PEG chain can make isolation and purification of the final product difficult, leading to apparent low yields.
Q3: Can I use an organic solvent for my CuAAC reaction with this compound?
A3: While this compound is water-soluble, using a co-solvent like DMSO or DMF can be beneficial, particularly if your alkyne substrate has limited aqueous solubility. For reactions in organic solvents, ligands like TBTA are commonly used. However, for predominantly aqueous reactions, water-soluble ligands like THPTA are the preferred choice.
Q4: How can I monitor the progress of my CuAAC reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used for a quick check if the starting materials and product have different polarities. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly effective for tracking the consumption of reactants and the formation of the triazole product.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas all solutions thoroughly to remove oxygen. Prepare fresh sodium ascorbate solution for each reaction. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Poor reagent quality | Verify the purity of this compound and the alkyne using analytical methods like NMR or MS. | |
| Steric hindrance | If the alkyne is sterically hindered, you may need to increase the reaction temperature (e.g., to 40-50°C) or prolong the reaction time. | |
| Multiple spots on TLC/LC-MS indicating side products | Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure. |
| Unwanted reactions with other functional groups | Ensure the pH of the reaction mixture is controlled, typically between 6.5 and 8.0. | |
| Product is formed but difficult to isolate | PEG-related purification issues | Utilize purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, precipitation in a non-polar solvent, or dialysis to remove the copper catalyst and other small molecule impurities. |
| Reaction mixture turns cloudy or forms a precipitate | Poor solubility of a reactant or product | Consider using a co-solvent such as DMSO or DMF to improve solubility. |
| Catalyst precipitation | Ensure the ligand is present in a sufficient concentration to keep the copper species in solution. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a general starting point for the copper-catalyzed azide-alkyne cycloaddition reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in deionized water or a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne Substrate: Prepare a 20 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution (1.0 equivalent)
-
Alkyne solution (1.1 - 2.0 equivalents)
-
Buffer or deionized water to reach the desired final volume.
-
-
In a separate tube, prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let this mixture stand for 2-3 minutes.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).
3. Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
If the reaction is slow, gentle heating to 40-50°C can be applied.
-
Reaction times can vary from a few hours to overnight. Monitor the reaction progress by LC-MS or TLC.
4. Work-up and Purification:
-
Once the reaction is complete, the purification method will depend on the properties of the product.
-
For PEGylated products, purification by reverse-phase HPLC, size exclusion chromatography, or dialysis is often effective for removing the copper catalyst and other small molecules.
Catalyst System Comparison
| Catalyst System | Typical Ligand:Cu Ratio | Solvent | Advantages | Considerations |
| CuSO₄ / Sodium Ascorbate / THPTA | 2:1 to 5:1 | Aqueous buffers, Water/Co-solvent mixtures | Excellent water solubility, accelerates reaction, stabilizes Cu(I). | |
| CuSO₄ / Sodium Ascorbate / BTTAA | 2:1 to 5:1 | Aqueous buffers | Dramatically accelerates reaction rates, suppresses cytotoxicity. | May be more expensive than other ligands. |
| CuSO₄ / Sodium Ascorbate / TBTA | 2:1 to 5:1 | Organic solvents (DMF, DMSO), Water/Co-solvent mixtures | Effective in organic solvents and for less polar substrates. | Lower water solubility compared to THPTA. |
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Decision tree for selecting a suitable ligand for CuAAC.
References
Technical Support Center: Purification of Reaction Mixtures Containing Azido-PEG13-acid
This guide provides researchers, scientists, and drug development professionals with technical assistance for removing unreacted Azido-PEG13-acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a hydrophilic, PEG-based linker commonly used in bioconjugation and proteomics, particularly for PROTAC development.[1] Its key properties are summarized in the table below. It possesses a terminal azide group for "click chemistry" reactions and a terminal carboxylic acid for forming amide bonds with primary amines.[]
Q2: Why is it critical to remove unreacted this compound from my reaction?
A2: Complete removal of unreacted starting materials is crucial for several reasons. Firstly, residual this compound can interfere with downstream applications and assays. Secondly, for therapeutic applications, impurities can affect the safety and efficacy of the final product. Lastly, accurate characterization and quantification of the desired product are only possible after all unreacted reagents have been removed.
Q3: What are the primary strategies for removing unreacted this compound?
A3: The choice of purification strategy depends on the physicochemical differences between your desired product and the unreacted this compound, such as size, charge, and polarity. Common methods include chromatography (size-exclusion, reverse-phase, ion-exchange), dialysis or tangential flow filtration (TFF), and liquid-liquid extraction.
Q4: How can I monitor the efficiency of the removal process?
A4: The removal of this compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), especially with detectors such as evaporative light scattering (ELSD) or mass spectrometry (MS), as the PEG linker lacks a strong UV chromophore.[3] Thin-Layer Chromatography (TLC) can also be used if a suitable staining method is available.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H57N3O15 | [1][4] |
| Molecular Weight | ~687.77 g/mol | |
| Appearance | Can range from a liquid to a solid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Reactive Groups | Azide (-N3), Carboxylic Acid (-COOH) |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Pros | Cons | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius). | Gentle, non-denaturing conditions. Effective for large size differences. | Low resolution for molecules of similar size. Can be time-consuming. | Separating a large protein or nanoparticle from the much smaller this compound. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity. Well-established method. | Can be denaturing for sensitive biomolecules. Requires specialized equipment. | Purifying small molecules, peptides, or other products with different polarity than the hydrophilic PEG-acid. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge at a specific pH. | High capacity. Can separate molecules with subtle charge differences. | Highly dependent on buffer pH and ionic strength. PEG chains can shield charges, affecting separation. | Separating charged products from the acidic this compound. |
| Dialysis / TFF | Separation of small molecules from large macromolecules via a semi-permeable membrane. | Simple, gentle, and effective for significant size differences. Good for buffer exchange. | Slow process. Risk of product loss if the molecular weight is close to the membrane cutoff. | Removing this compound from large proteins (>20 kDa) or nanoparticles. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Fast, simple, and scalable. Inexpensive. | Only effective if there is a significant solubility difference. Can lead to emulsions. | Removing the acidic PEG from a non-polar organic product by washing with a basic aqueous solution. |
Mandatory Visualization
Below is a workflow to guide the selection of an appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product and PEG-acid co-elute during SEC. | The hydrodynamic volumes of the product and the PEG-acid are too similar for effective separation. | - If your product is significantly larger, ensure the column has the appropriate separation range. - Consider an alternative method based on polarity or charge, such as RP-HPLC or IEX. |
| Low product recovery after RP-HPLC. | - The product is irreversibly binding to the column. - The product is precipitating in the mobile phase. - The elution gradient is too steep or the organic solvent is too weak. | - Use a different stationary phase (e.g., C4 instead of C18 for large proteins). - Adjust the mobile phase composition or additives. - Optimize the gradient to ensure proper elution. |
| An emulsion forms during Liquid-Liquid Extraction (LLE). | The reaction mixture contains components that are acting as surfactants, stabilizing the interface between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite. |
| Dialysis is very slow or inefficient. | - The volume of the dialysis buffer (dialysate) is too small. - The membrane's Molecular Weight Cut-Off (MWCO) is too close to the product's molecular weight. | - Increase the volume of the dialysate and change it more frequently (e.g., after 2 hours, then another 2 hours, then overnight). - Select a membrane with an MWCO that is significantly smaller than your product but large enough for the PEG-acid to pass through freely. |
| Product is lost during acidic/basic extraction. | The product is not stable at the pH used for the wash, or it has some solubility in the aqueous phase. | - Use a milder base for the wash, such as sodium bicarbonate instead of sodium hydroxide, to remove the carboxylic acid. - Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Removal by Reverse-Phase HPLC (for small molecule/peptide products)
-
Column Selection: Choose a C18 or C4 column based on the hydrophobicity of your product.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the compounds. The more hydrophilic this compound is expected to elute earlier than more hydrophobic products.
-
Monitor the elution profile using UV absorbance (if the product has a chromophore) and/or ELSD/MS.
-
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified product.
Protocol 2: Removal by Size-Exclusion Chromatography (for macromolecular products)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for separating your large product from the ~0.7 kDa PEG-acid. Select a buffer in which your product is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).
-
System Equilibration: Equilibrate the SEC system with the chosen buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulates.
-
Chromatography: Inject the sample onto the column. The larger product molecules will travel through the column faster and elute first, while the smaller this compound molecules will enter the pores of the stationary phase and elute later.
-
Fraction Collection: Collect the fractions corresponding to the earlier, larger peak which contains your purified product.
-
Concentration: If necessary, concentrate the pooled fractions containing the purified product.
Protocol 3: Removal by Liquid-Liquid Extraction (for non-polar organic products)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a weak basic solution (e.g., 5% aqueous sodium bicarbonate) to the separatory funnel. The carboxylic acid on the this compound will be deprotonated to its carboxylate salt, making it soluble in the aqueous layer.
-
Extraction: Stopper the funnel and shake vigorously, inverting the funnel and venting frequently to release any pressure buildup (from CO2 evolution).
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the PEG-acid salt.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Strategies to Improve the Solubility of Azido-PEG13-Acid Conjugates
Welcome to the technical support center for Azido-PEG13-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental work. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a heterobifunctional linker containing a 13-unit polyethylene glycol (PEG) chain with a terminal azide group and a carboxylic acid group. The PEG chain generally enhances hydrophilicity and solubility in aqueous solutions.[1][2] However, the solubility of the final conjugate can be significantly influenced by the properties of the molecule it is attached to. Hydrophobic drugs or proteins can lead to poor overall solubility of the conjugate, potentially causing aggregation and precipitation.[3][4]
Q2: In which solvents is Azido-PEG-acid generally soluble?
Azido-PEG-acid linkers are typically soluble in a variety of aqueous and organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[5] Common solvents include water, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).
Q3: How does pH affect the solubility of this compound conjugates?
The carboxylic acid group on the this compound linker has a pKa value that influences its charge state at different pH values. At a pH above the pKa, the carboxylic acid will be deprotonated to a carboxylate, increasing the overall negative charge and potentially enhancing solubility in aqueous buffers. Conversely, at a pH below the pKa, the carboxylic acid will be protonated and neutral, which may reduce aqueous solubility, especially if the conjugated molecule is also hydrophobic. Therefore, adjusting the pH of the buffer can be a key strategy to improve solubility.
Q4: Can temperature be used to improve the solubility of my conjugate?
Gently warming the solution can sometimes aid in the dissolution of PEGylated compounds. However, this should be done with caution, as excessive heat can lead to the degradation of the conjugate, particularly if it involves a sensitive biomolecule like a protein. It is recommended to perform stability tests at different temperatures to determine the optimal range for your specific conjugate.
Q5: What are co-solvents and how can they help with solubility?
Co-solvents are organic solvents that are miscible with water and can be used in small amounts to increase the solubility of hydrophobic compounds. For this compound conjugates, common co-solvents like DMSO or ethanol can be effective. They work by reducing the polarity of the solvent system, which can better accommodate the hydrophobic portions of the conjugate. However, it is crucial to use the minimum amount of co-solvent necessary, as high concentrations can negatively impact the stability and activity of biomolecules and may be problematic for in vivo applications.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.
Problem 1: My lyophilized this compound conjugate will not dissolve in my aqueous buffer.
Possible Causes and Solutions:
-
Insufficient Hydration Time: Lyophilized powders can sometimes be slow to dissolve. Allow sufficient time for hydration with gentle agitation.
-
Low pH: If your buffer pH is acidic, the carboxylic acid on the PEG linker will be protonated, reducing its contribution to aqueous solubility.
-
Solution: Increase the pH of the buffer to a value above the pKa of the carboxylic acid (typically around 4-5). A pH of 7-8 is often a good starting point for amine-reactive conjugations.
-
-
Hydrophobic Nature of the Conjugated Molecule: If the molecule conjugated to the PEG linker is highly hydrophobic, it may overwhelm the solubilizing effect of the PEG chain.
-
Solution 1: Use of a Co-solvent. Start by dissolving the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer to the organic solution while gently vortexing. Do not exceed a final organic solvent concentration of 10-20% if working with proteins, as it may cause denaturation.
-
Solution 2: Physical Dissolution Aids. Gentle sonication or vortexing can help to break up aggregates and promote dissolution.
-
-
Aggregation: The conjugate may be forming insoluble aggregates.
-
Solution: Try dissolving the conjugate in a denaturing agent like 6 M guanidine hydrochloride or 8 M urea, followed by dialysis into the desired final buffer. This should only be used as a last resort for robust molecules, as it can denature proteins.
-
Problem 2: My this compound conjugate precipitates out of solution during my experiment.
Possible Causes and Solutions:
-
Change in Buffer Conditions: A change in pH, ionic strength, or temperature during your experiment could be causing the conjugate to become less soluble.
-
Solution: Re-evaluate the buffer conditions throughout your experimental workflow. Maintain a pH that ensures the solubility of your conjugate. Monitor and control the temperature.
-
-
High Concentration: You may be exceeding the solubility limit of your conjugate in the given buffer.
-
Solution: Work with more dilute solutions if your experimental design allows. If high concentrations are necessary, consider optimizing the formulation with excipients.
-
-
Instability of the Conjugate: The conjugate itself may be unstable under the experimental conditions, leading to degradation and precipitation.
-
Solution: Assess the stability of your conjugate under your experimental conditions using techniques like HPLC or SDS-PAGE. Consider adding stabilizers to your buffer if appropriate.
-
Data Presentation
The following table summarizes the general solubility of Azido-PEG-acid linkers in various solvents. Note that the solubility of the final conjugate will be highly dependent on the properties of the conjugated molecule.
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers | Soluble (hydrophilic PEG spacer enhances solubility) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Toluene | Less Soluble | |
| Ether | Not Soluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
This protocol provides a general guideline for dissolving a lyophilized this compound conjugate. Optimization may be required based on the specific properties of the conjugated molecule.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized conjugate to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of anhydrous DMSO or DMF to the vial to dissolve the conjugate. Start with a small volume (e.g., 50-100 µL for 1 mg of conjugate) and gently vortex. If necessary, sonicate for short bursts to aid dissolution.
-
Dilution into Aqueous Buffer: Once the conjugate is fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the solution dropwise while gently vortexing.
-
Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may have exceeded the solubility limit at that concentration or buffer condition.
-
Final Concentration Adjustment: Continue to add the aqueous buffer until the desired final concentration is reached, ensuring the solution remains clear.
-
Storage: For storage, it is recommended to aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Measuring Relative Solubility using PEG Precipitation
This method can be used to compare the relative solubility of different this compound conjugates. A higher concentration of PEG required to induce precipitation indicates higher relative solubility. This protocol is adapted from methods used for proteins.
Materials:
-
This compound conjugate solutions of known concentration (e.g., 1 mg/mL in a suitable buffer)
-
High molecular weight Polyethylene Glycol (e.g., PEG 8000) stock solution (e.g., 40% w/v in the same buffer)
-
96-well microplate (UV-transparent for absorbance reading)
-
Microplate reader
-
Centrifuge with a plate rotor
Procedure:
-
Prepare a Dilution Series: In the wells of the 96-well plate, create a series of dilutions of the PEG stock solution with your conjugate solution to achieve a range of final PEG concentrations (e.g., 0% to 30%). Keep the final volume and conjugate concentration constant in each well.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.
-
Centrifugation: Centrifuge the plate to pellet the precipitated conjugate.
-
Measure Supernatant Absorbance: Carefully transfer a known volume of the supernatant from each well to a new, clean UV-transparent microplate.
-
Quantify Soluble Conjugate: Measure the absorbance of the supernatant at a wavelength appropriate for your conjugate. This will give you a measure of the amount of conjugate that remains soluble at each PEG concentration.
-
Data Analysis: Plot the concentration of soluble conjugate against the PEG concentration. The PEG concentration at which 50% of the conjugate has precipitated (the PEG midpoint) can be used as a measure of relative solubility.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound conjugates.
Caption: Logical relationships in strategies to improve conjugate solubility.
References
- 1. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhsjs.com [nhsjs.com]
- 5. Azido-PEG1-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
Best practices for handling and storing Azido-PEG13-acid to maintain reactivity
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Azido-PEG13-acid to maintain its reactivity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing neat this compound?
For long-term stability, this compound should be stored as a solid at -20°C or below, protected from moisture and light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and desiccated.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions fresh for each experiment to minimize degradation. If a stock solution must be prepared, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store the stock solution at -20°C or -80°C under an inert atmosphere.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: Is this compound sensitive to light?
Yes, prolonged exposure to light can lead to the degradation of the azide group.[1] It is crucial to protect both the solid compound and its solutions from light.
Q4: What is the pH stability of this compound?
The azide group is generally stable in a pH range of 4-12.[1] However, strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of highly toxic and explosive hydrazoic acid.[2] The ester linkages in the PEG chain and the carboxylic acid group are susceptible to hydrolysis under strong alkaline conditions (pH > 8.5). For reactions involving the carboxylic acid, a pH range of 7.0-8.0 is recommended for NHS ester activation.
Q5: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?
When activating the carboxylic acid group (e.g., with NHS esters) for conjugation to other molecules, you must avoid buffers containing primary amines. These will compete with the target molecule for reaction with the activated acid. Non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES are recommended.
Troubleshooting Guides
Low or No Reactivity in Click Chemistry (Azide group)
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive copper catalyst (in CuAAC) | Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). Degas all solvents and solutions thoroughly to remove oxygen, which can oxidize the Cu(I) catalyst. Work under an inert atmosphere (argon or nitrogen). |
| Poor quality of reagents | Verify the purity and integrity of your this compound and the alkyne-containing molecule using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance | If the reactive sites on your molecules are sterically hindered, consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker can also help overcome steric hindrance. | |
| Solubility issues | Poor solubility of one or both reactants can significantly slow down the reaction. Ensure both components are fully dissolved in the chosen solvent system. A mixture of an organic solvent like DMSO with an aqueous buffer may be necessary. |
Low or No Reactivity in Amide Coupling (Carboxylic acid group)
| Symptom | Potential Cause | Suggested Solution |
| Low or no conjugation | Hydrolysis of activated ester (e.g., NHS ester) | The NHS-ester intermediate is highly susceptible to hydrolysis. Prepare the activated this compound immediately before use and do not store it in solution. Perform the conjugation reaction promptly after activation. |
| Incorrect pH | The reaction of an NHS-activated acid with primary amines is most efficient at a pH of 7.0-8.5. Ensure your reaction buffer is within this range. | |
| Presence of competing nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Use a non-amine-containing buffer like PBS or HEPES. | |
| Inefficient activation | Ensure you are using a sufficient molar excess of the activating agents (e.g., EDC and NHS). A 5- to 10-fold molar excess over this compound is a good starting point. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides an estimated stability profile based on data for similar Azido-PEG compounds. It is strongly recommended that researchers perform their own stability assessments for critical applications.
| Condition | Parameter | Recommendation/Expected Stability | Reference |
| Storage (Solid) | Temperature | -20°C or below | |
| Light | Protect from light | ||
| Atmosphere | Inert (Argon or Nitrogen), Desiccated | ||
| Storage (Solution) | Solvent | Anhydrous DMSO or DMF | |
| Temperature | -20°C to -80°C | ||
| Duration | Prepare fresh; if stored, use as soon as possible | ||
| pH Stability (Azide) | Acidic | Avoid strong acids (pH < 4) | |
| Neutral | Stable (pH 6-8) | ||
| Basic | Generally stable (up to pH 12) | ||
| pH Stability (Carboxylic Acid/PEG) | Basic | Susceptible to hydrolysis at high pH (> 8.5) |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Degassed solvent (e.g., DMSO/water mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent.
-
Prepare fresh stock solutions of:
-
CuSO₄ in water.
-
Sodium ascorbate in water.
-
Copper-chelating ligand (e.g., THPTA) in water.
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of this compound and the alkyne.
-
Add the ligand solution, followed by the CuSO₄ solution. It is important to pre-form the copper-ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: NHS Ester Activation of Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the activation of the carboxylic acid group of this compound with EDC/NHS and subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., lysine residues)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO).
-
-
Activation of this compound:
-
In a separate tube, add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Logical workflow for the storage and handling of this compound.
Caption: Troubleshooting decision tree for low reactivity of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Az-PEG13-COOH Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Azido-PEG13-acid (Az-PEG13-COOH) conjugates. Understanding the purity, structure, and properties of these bifunctional linkers is critical for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound as a Heterobifunctional Linker
This compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It possesses two distinct reactive functional groups at its termini: an azide group and a carboxylic acid group.[1] This dual reactivity allows for the controlled, sequential conjugation of two different molecules.[3] The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be activated to form amide bonds with amine-containing molecules.[3] The PEG component enhances water solubility and biocompatibility and provides a flexible spacer.
In contrast, homobifunctional linkers possess two identical reactive groups. While useful for certain applications, they can lead to a mixture of products, including undesirable polymers, and may require more stringent purification. Heterobifunctional linkers like this compound offer superior control for creating well-defined bioconjugates.
Core Analytical Techniques for Characterization
The primary analytical techniques for characterizing this compound and its conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the PEG backbone, the azide, and the carboxylic acid functionalities.
¹H NMR Analysis:
-
PEG Backbone: A characteristic singlet or multiplet signal is observed around 3.6 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-).
-
Azide Terminus: The methylene protons adjacent to the azide group typically appear as a triplet at approximately 3.4 ppm.
-
Carboxylic Acid Terminus: The methylene protons adjacent to the carboxylic acid group are also shifted downfield.
¹³C NMR Analysis:
-
PEG Backbone: The carbons of the ethylene glycol repeat units produce a strong signal around 70 ppm.
-
Azide Terminus: The carbon atom directly attached to the azide group shows a characteristic chemical shift at approximately 50.6 ppm.
-
Carboxylic Acid Terminus: The carbonyl carbon of the carboxylic acid will have a distinct chemical shift further downfield.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and confirming the identity and purity of this compound conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
ESI-MS: This technique is often coupled with liquid chromatography (LC-MS) for online separation and mass analysis. It is particularly useful for analyzing PEGylated proteins. The heterogeneity of PEG can lead to complex spectra with multiple charge states, which can be simplified by post-column addition of amines like triethylamine (TEA).
-
MALDI-TOF MS: This method is well-suited for determining the average molecular weight and the degree of PEGylation.
The polydispersity of PEG reagents can present a challenge in MS analysis, leading to spectral congestion. However, discrete PEG (dPEG®) products, which are single molecular weight compounds, can simplify characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and quantifying this compound and its conjugates. Due to the lack of a strong UV chromophore in the PEG chain, detection methods other than UV-Vis are often necessary.
-
Reversed-Phase HPLC (RP-HPLC): This is a common mode for separating PEGylated compounds.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to isolate PEGylated proteins from unreacted protein and excess PEG.
-
Detection Methods:
-
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not require a chromophore and are well-suited for PEG analysis.
-
Refractive Index (RI) Detection: Can be used for PEG quantification but is sensitive to changes in the mobile phase composition.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.
-
Azide Group: A sharp, strong absorption band is observed in the region of 2100 cm⁻¹.
-
Carboxylic Acid Group:
-
A broad O-H stretching vibration from 3500 to 2500 cm⁻¹.
-
A C=O (carbonyl) stretching vibration between 1730 and 1700 cm⁻¹.
-
-
PEG Backbone: Strong C-O stretching vibrations are present in the fingerprint region.
Comparison of Analytical Methods
The following table summarizes the key characteristics and applications of each analytical method for the characterization of this compound conjugates.
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural confirmation, presence of functional groups, and purity assessment. | Provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex for large conjugates. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight determination, confirmation of identity, assessment of polydispersity, and degree of conjugation. | High sensitivity and accuracy. | PEG heterogeneity can complicate spectra. |
| HPLC (with CAD, ELSD, or MS) | Purity determination, quantification, and separation of reaction components. | High resolution and reproducibility. | PEG lacks a strong UV chromophore, requiring specialized detectors. |
| FTIR Spectroscopy | Confirmation of the presence of key functional groups (azide, carboxylic acid). | Fast and non-destructive. | Provides limited structural detail compared to NMR and MS. |
Experimental Protocols and Workflows
Experimental Workflow for Characterization
A logical workflow for the complete characterization of an this compound conjugate is essential for ensuring product quality.
References
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG13-acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The choice of conjugation chemistry not only dictates the efficiency and specificity of labeling but also profoundly impacts the subsequent analysis, particularly by mass spectrometry. This guide provides an objective comparison of Azido-PEG13-acid, a popular bioorthogonal reagent, with two widely used alternatives: NHS-ester-PEG and Maleimide-PEG. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to empower you in selecting the optimal tool for your protein modification and analysis needs.
At a Glance: A Comparative Overview of Protein Modification Chemistries
The selection of a protein modification reagent is a critical decision influenced by the target amino acid, desired specificity, and the intended downstream application. The following table summarizes the key characteristics of this compound (utilizing click chemistry), NHS-ester-PEG, and Maleimide-PEG.
| Feature | This compound (via Click Chemistry) | NHS-ester-PEG | Maleimide-PEG |
| Target Moiety | Bioorthogonally introduced alkyne or cyclooctyne group | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution | Michael Addition |
| Specificity | High (Bioorthogonal) | Moderate (Multiple lysines can react) | High (Specific for reduced cysteines) |
| Reaction pH | Neutral (typically 6.5-8.5) | Slightly basic (typically 7.2-8.5) | Neutral (typically 6.5-7.5) |
| Resulting Linkage | Stable triazole ring | Stable amide bond | Stable thioether bond |
| Control over Stoichiometry | High | Moderate | High |
| Mass Spectrometry Analysis | Predictable mass shift, stable linkage | Predictable mass shift, stable linkage | Predictable mass shift, stable linkage |
Quantitative Performance: A Head-to-Head Comparison
While direct, comprehensive quantitative data comparing these three reagents on a single protein under identical mass spectrometry conditions is sparse in the literature, we can synthesize available information to provide a comparative analysis of their expected performance.
| Performance Metric | This compound (Click Chemistry) | NHS-ester-PEG | Maleimide-PEG |
| Labeling Efficiency | Typically very high (>90%) due to the high reactivity and specificity of the click reaction. | Variable (50-90%), dependent on the number of accessible primary amines and reaction conditions. | High (>90%) for accessible, reduced cysteine residues. |
| Site-Specificity | Excellent, determined by the site of the bioorthogonal handle. | Low, as it targets multiple lysine residues and the N-terminus. | Excellent, specific to cysteine residues. |
| Stability in MS | The resulting triazole linkage is highly stable under typical ESI and MALDI conditions, comparable to a native peptide bond. | The amide bond is very stable during mass spectrometry analysis. | The thioether bond is stable during mass spectrometry analysis. |
| Fragmentation Behavior | The PEG chain will fragment into characteristic 44 Da units. The triazole ring is generally stable, but fragmentation can occur under high collision energies. | The PEG chain fragments into 44 Da units. The amide bond is stable. | The PEG chain fragments into 44 Da units. The thioether bond is stable. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein modification and subsequent mass spectrometry analysis. Below are representative protocols for each of the three modification strategies.
Protocol 1: Protein Modification with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
1. Materials:
-
Protein with an alkyne handle (e.g., incorporated via unnatural amino acid mutagenesis)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Quenching Solution: 50 mM EDTA
-
Desalting column
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
In a microcentrifuge tube, combine the alkyne-containing protein (e.g., to a final concentration of 1 mg/mL) with a 10-fold molar excess of this compound.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate).
Protocol 2: Protein Modification with NHS-ester-PEG
1. Materials:
-
Protein containing primary amines (e.g., BSA, IgG)
-
NHS-ester-PEG
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
2. Procedure:
-
Prepare a 10 mM stock solution of NHS-ester-PEG in anhydrous DMSO immediately before use.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the NHS-ester-PEG stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer.
Protocol 3: Protein Modification with Maleimide-PEG
1. Materials:
-
Protein containing at least one free cysteine residue
-
Maleimide-PEG
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
2. Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol or cysteine, but this is often not necessary as the maleimide group is relatively stable.
-
Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer.
Mass Spectrometry Analysis Workflow
1. Sample Preparation for Mass Spectrometry:
-
Following purification, the modified protein is typically denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to prepare for enzymatic digestion.
-
Digest the protein into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
2. LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
3. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Specify the mass of the PEG modification as a variable modification on the target amino acid(s) (e.g., lysine for NHS-ester, cysteine for maleimide, or the unnatural amino acid for the click chemistry approach).
-
Identify and quantify the modified peptides to determine the site(s) and efficiency of modification.
Visualizing the Workflow and Chemical Principles
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The choice between this compound, NHS-ester-PEG, and Maleimide-PEG for protein modification depends heavily on the specific research question and the available protein chemistry.
-
This compound , in conjunction with click chemistry, offers unparalleled specificity and control, making it the ideal choice for applications requiring homogenous and precisely defined conjugates. Its bioorthogonal nature allows for efficient labeling in complex environments with minimal side reactions.
-
NHS-ester-PEG provides a straightforward method for labeling primary amines. While it can lead to a heterogeneous mixture of products, it is a robust and widely used technique for increasing the hydrodynamic radius of proteins and improving their pharmacokinetic properties.
-
Maleimide-PEG offers high specificity for cysteine residues, providing a valuable tool for site-specific modification when a free thiol is available or can be introduced through mutagenesis.
By carefully considering the principles, protocols, and analytical outcomes outlined in this guide, researchers can make informed decisions to advance their protein engineering and drug development efforts.
Confirming the Structure of Azido-PEG13-acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of functionalized polymers like Azido-PEG13-acid is paramount for ensuring product quality, reaction efficiency, and the ultimate success of bioconjugation or drug delivery applications. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural characterization of this compound, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and indispensable tool for the unambiguous structural elucidation of this compound. It provides precise information on the molecular structure, confirming the presence of the terminal azide and carboxylic acid groups and verifying the integrity of the 13-unit polyethylene glycol (PEG) spacer.
Structural Confirmation by NMR Spectroscopy
The structure of this compound comprises three key regions: the azide terminus, the repeating ethylene glycol units of the PEG chain, and the carboxylic acid terminus. Both ¹H and ¹³C NMR spectroscopy are employed to verify these components.
¹H NMR Analysis: In ¹H NMR spectroscopy, the protons adjacent to the azide group and the carboxylic acid group provide characteristic signals that are distinct from the large signal generated by the repeating methylene protons of the PEG backbone. A key challenge in the ¹H NMR of PEGylated molecules is the potential overlap of the terminal methylene proton signals with the ¹³C satellite peaks of the main PEG signal, particularly in higher molecular weight polymers[1].
¹³C NMR Analysis: ¹³C NMR offers a clearer resolution of the carbon atoms in different chemical environments. The carbon atom attached to the azide group shows a characteristic chemical shift around 50 ppm[2]. The carbons of the PEG backbone resonate in a specific range, and the carbons associated with the carboxylic acid group are observed further downfield.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for comparison against experimentally obtained spectra to confirm the structure.
Structure of this compound with Atom Labeling:
References
The Impact of Linker Length on PROTAC Efficiency: A Comparative Analysis of Azido-PEG13-acid and Other PEG Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker element is a critical determinant of therapeutic success. This guide provides an objective comparison of the efficiency of polyethylene glycol (PEG) linkers in PROTACs, with a focus on the long-chain linker Azido-PEG13-acid, supported by experimental data from various studies.
The linker in a PROTAC, a heterobifunctional molecule, bridges the gap between a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This ternary complex formation is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical composition of the linker are pivotal in optimizing the formation and stability of this ternary complex, thereby influencing the PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and overall pharmacokinetic properties.
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length.[1][2] this compound is a long-chain PEG linker that provides a significant span, potentially enabling the productive interaction of target proteins and E3 ligases that are sterically hindered with shorter linkers.[3] The azide and carboxylic acid functional groups on this compound allow for its convenient incorporation into PROTACs using click chemistry and standard amide coupling reactions, respectively.
Comparative Analysis of PEG Linker Efficiency in PROTACs
The optimal linker length is not a universal parameter and is highly dependent on the specific target protein and the recruited E3 ligase.[4] Systematic studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. Short linkers may cause steric hindrance, preventing the formation of a stable ternary complex, while overly long linkers might lead to non-productive complexes where ubiquitination is inefficient.[4]
The following table summarizes experimental data from various studies comparing the degradation efficiency of PROTACs with different PEG linker lengths against several key protein targets. The linker length is presented in the number of atoms to provide a standardized comparison. The calculated atom length of the PEG chain in this compound is approximately 40 atoms (13 PEG units * 3 atoms/unit + additional atoms from the functional groups), placing it in the category of long-chain linkers.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | Less Potent | - | |
| VHL | PEG | 16 | More Potent | - | ||
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | ||
| VHL | Alkyl/Ether | 21 | 3 nM | 96 | ||
| VHL | Alkyl/Ether | 29 | 292 nM | 76 | ||
| BTK | CRBN | PEG | 18 | ~6 nM | >90 | |
| CRBN | PEG | < 11 | Strongly ablated activity | - | ||
| BET (BRD4) | CRBN | PEG | 1-2 PEG Units | > 5 µM | ~50-60 | |
| CRBN | PEG | 4-5 PEG Units | < 0.5 µM | >90 | ||
| HaloTag | VHL | PEG | < 3 PEG Units | Minimal degradation | ≤20 | |
| VHL | PEG | 3 PEG Units | 19 nM | >95 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficiency. A lower DC50 and a higher Dmax indicate greater potency and efficacy, respectively.
The data consistently demonstrates that linker length optimization is crucial for achieving potent protein degradation. For targets like TBK1 and BTK, longer linkers are generally favored. For instance, in the case of TBK1, linkers shorter than 12 atoms showed no degradation, while a 21-atom linker was found to be highly potent. Similarly, for BTK, a reduction in linker length below 11 atoms significantly diminished degradation activity. This suggests that a long-chain linker like this compound could be highly effective for targets requiring a greater separation between the protein and the E3 ligase for optimal ternary complex formation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protein Degradation Assay via Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
NanoBRET™ Ternary Complex Assay (in-cell): This proximity-based assay measures protein-protein interactions in living cells.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Seed the transfected cells into a 96- or 384-well plate.
2. Assay Procedure:
-
Label the HaloTag® fusion protein by adding the HaloTag® NanoBRET® 618 Ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions using a plate reader.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
AlphaLISA® Ternary Complex Assay (in vitro): This bead-based immunoassay measures the formation of the ternary complex in a biochemical setting.
1. Reagent Preparation:
-
Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged).
-
Prepare AlphaLISA® acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG).
2. Assay Procedure:
-
In a 384-well plate, incubate the tagged proteins with a serial dilution of the PROTAC.
-
Add the acceptor and donor beads.
-
Incubate in the dark to allow for bead association.
3. Data Analysis:
-
Measure the AlphaLISA® signal on an appropriate plate reader.
-
A bell-shaped curve is typically observed, from which the optimal concentration for ternary complex formation can be determined.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficiency.
Caption: PROTAC Mechanism of Action.
Caption: Workflow for Comparing Linker Efficiency.
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. While direct comparative data for this compound is not extensively available in the public domain, the existing body of research strongly supports the notion that long-chain PEG linkers can be highly effective, particularly for target proteins that necessitate a greater degree of spatial separation from the E3 ligase to form a productive ternary complex. The provided experimental data underscores the necessity of empirically testing a range of linker lengths for each new PROTAC system. By employing robust experimental protocols, researchers can systematically evaluate linker efficiency and identify the optimal design to unlock the full therapeutic potential of targeted protein degradation.
References
Azido-PEG13-acid: A Superior Heterobifunctional Crosslinker for Robust Bioconjugation
In the rapidly advancing fields of targeted therapeutics and diagnostics, the choice of a crosslinker is a critical determinant of the efficacy, stability, and homogeneity of the final bioconjugate. Azido-PEG13-acid has emerged as a premier heterobifunctional crosslinker, offering distinct advantages over traditional reagents, particularly those based on maleimide chemistry. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
Executive Summary: this compound, which utilizes "click chemistry," excels in creating highly stable and well-defined bioconjugates. Its primary advantages lie in the formation of an irreversible triazole linkage, enhanced hydrophilicity due to its discrete PEG spacer, and the bioorthogonal nature of its azide group. This leads to higher conjugation efficiency, superior stability in biological media, and greater homogeneity of the final product compared to crosslinkers like SMCC or NHS-PEG-Maleimide. These traditional linkers form less stable thioether bonds that are susceptible to degradation in vivo, potentially leading to premature drug release and off-target toxicity.
Performance Comparison: this compound vs. Maleimide-Based Crosslinkers
The superiority of the chemical strategy employed by this compound (azide-alkyne cycloaddition) over maleimide-based conjugation is evident in several key performance metrics.
| Feature | This compound (via Click Chemistry) | Maleimide-Based Crosslinkers (e.g., NHS-PEG-Maleimide) | Rationale & Significance |
| Bond Stability | Highly Stable Triazole Linkage: Forms an irreversible covalent bond resistant to hydrolysis and enzymatic cleavage.[1] | Thioether Bond Prone to Degradation: Susceptible to retro-Michael reaction and exchange with endogenous thiols (e.g., albumin, glutathione) in serum.[2][3] | Enhanced in vivo stability is crucial. Unstable linkages can lead to premature payload release, reducing efficacy and increasing systemic toxicity. Maleamic acid-based linkers show complete stability over 7 days in serum, in stark contrast to traditional maleimide conjugates. |
| Conjugation Stoichiometry & Homogeneity | Controlled & Defined: Click chemistry allows for a one-to-one stoichiometry, resulting in a homogenous product with a defined drug-to-antibody ratio (DAR). | Heterogeneous Mixture: Thiol-maleimide conjugation often results in multiple reaction products and a varied number of conjugated molecules per protein. | Homogeneity is key for consistent efficacy and safety. A defined DAR ensures predictable pharmacokinetic profiles and reliable performance of the bioconjugate. |
| Reaction Efficiency & Yield | High Yield: Click chemistry reactions are known for their high efficiency and yields, often exceeding 95%. | Variable Yield: Yield can be compromised by hydrolysis of the maleimide group and oxidation of thiols. | Higher yields translate to more efficient use of valuable biomolecules and simpler purification processes. |
| Specificity & Bioorthogonality | Highly Specific & Bioorthogonal: The azide group is virtually absent in biological systems and reacts specifically with an alkyne partner, preventing side reactions with native functional groups. | Potential for Off-Target Reactions: While selective for thiols at pH 6.5-7.5, maleimides can react with amines (e.g., lysine residues) at higher pH values. | Bioorthogonality ensures that the conjugation reaction only occurs between the desired partners, preserving the integrity and function of the biomolecule. |
| Hydrophilicity | Excellent: The 13-unit polyethylene glycol (PEG) chain significantly increases the water solubility of the crosslinker and the resulting conjugate. | Variable: PEGylated maleimide linkers also offer increased solubility, but the overall hydrophilicity depends on the specific PEG length. | Improved solubility reduces aggregation, which is a common issue with hydrophobic payloads, and can improve the pharmacokinetic properties of the bioconjugate. |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing the stability and efficiency of the conjugation chemistries.
Table 1: Conjugate Stability in Human Serum/Plasma
| Linkage Type | Conjugate | Incubation Conditions | % Intact Conjugate Remaining | Reference |
| Thioether (from Maleimide) | Maleimide-PEG A12 | 1 mM Glutathione, 37°C, 7 days | ~70% | |
| Thioether (from Maleimide) | Fc-S396C Maleimide Conjugate | Human Plasma, 72 hours | <20% | |
| Triazole (from Click Chemistry) | Maleamic Acid Conjugate (stable analog) | Blood Serum, 7 days | 100% | |
| Sulfone (Improved Alternative) | Fc-S396C Sulfone Conjugate | Human Plasma, 72 hours | ~80% | |
| Sulfone (Improved Alternative) | Mono-sulfone PEG A12 | 1 mM Glutathione, 37°C, 7 days | >95% |
Table 2: Stoichiometry of Conjugation
| Conjugation Method | Result | Conclusion | Reference |
| Click Chemistry (SPAAC) | One-to-one stoichiometry observed. | Produces defined, homogenous conjugates. | |
| Maleimide-Thiol Conjugation | Multiple reaction products observed (1-4 molecules per VHH). | Results in a diverse and heterogeneous mixture of conjugates. |
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates a typical workflow for synthesizing an ADC using this compound, highlighting the sequential and controlled nature of the process.
Caption: Workflow for ADC synthesis using this compound.
Cellular Internalization and Payload Release of an ADC
This diagram illustrates the mechanism of action for a typical ADC following administration, from binding to a cancer cell to the release of the cytotoxic payload.
Caption: Cellular pathway of ADC action.
Experimental Protocols
The following are generalized protocols for the two-step conjugation process using this compound and a comparative protocol for maleimide-based conjugation.
Protocol 1: Two-Step Conjugation using this compound
This protocol first activates the carboxylic acid of this compound to an NHS ester, followed by conjugation to an antibody and subsequent click chemistry with an alkyne-modified payload.
Part A: Activation of this compound and Conjugation to Antibody
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMF or DMSO.
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a separate tube, add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to form the Azido-PEG13-NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated Azido-PEG13-NHS ester solution to the antibody solution. A typical starting molar excess of linker to antibody is 10- to 20-fold.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
The resulting azide-functionalized antibody is now ready for the click chemistry reaction.
-
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Payload
-
Reagent Preparation:
-
Dissolve the alkyne-modified payload (e.g., DBCO-drug) in DMSO to create a 10 mM stock solution.
-
-
Click Reaction:
-
Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the purified azide-functionalized antibody.
-
Incubate the reaction for 4-18 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.
-
-
Final Purification:
-
Purify the final ADC conjugate using size exclusion chromatography (SEC), dialysis, or centrifugal filter units to remove any unreacted payload.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and mass spectrometry.
-
Protocol 2: One-Step Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a maleimide-functionalized linker to an antibody's lysine residues, followed by reaction with a thiol-containing payload.
-
Antibody Preparation:
-
Prepare the antibody in an amine-free, degassed buffer (e.g., PBS, 1 mM EDTA, pH 7.0-7.2) at 2-10 mg/mL.
-
-
Conjugation of Linker to Antibody:
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding a final concentration of 50 mM Tris or glycine.
-
Remove excess linker using a desalting column, exchanging into a degassed buffer at pH 6.5-7.0.
-
-
Conjugation to Thiolated Payload:
-
Immediately add a 5- to 20-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC or dialysis.
-
Characterize the conjugate similarly to the protocol described above.
-
Conclusion
The selection of a crosslinker is a foundational decision in the design of bioconjugates. This compound, leveraging the power of click chemistry, provides a robust and reliable platform for creating stable, homogenous, and effective conjugates. Its ability to form an irreversible triazole linkage addresses the inherent instability of the thioether bond formed by traditional maleimide-based crosslinkers. The defined PEG-13 spacer further enhances the physicochemical properties of the resulting molecule. For researchers aiming to develop next-generation therapeutics and diagnostics with improved in vivo stability and predictable performance, this compound represents a demonstrably superior choice over other heterobifunctional crosslinkers.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of Polyethylene Glycol (PEG) linkers is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates. The choice of linker chemistry significantly impacts the stability of the conjugate in biological systems, influencing drug release kinetics and overall therapeutic outcomes. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation bioconjugates.
Data Presentation: Quantitative Comparison of PEG Linker Stability
The stability of a PEG linker is intrinsically linked to its chemical nature. Non-cleavable linkers, such as those with ether or amide bonds, generally exhibit high stability, whereas cleavable linkers are designed to be labile under specific physiological conditions.
In Vivo Half-Life and Performance
The length of the PEG linker can significantly influence the in vivo half-life of a bioconjugate. Longer PEG chains generally lead to a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[1]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes.[2] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[2] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG.[2] |
| rhTIMP-1 | 20 kDa | 25-fold increase in terminal elimination half-life (from 1.1 h to 28 h).[3] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
In Vitro Stability of Different Linker Chemistries
The chemical bonds used in PEG linkers dictate their susceptibility to hydrolysis and enzymatic degradation. Ether linkages are notably more stable than ester linkages, particularly in acidic environments and at elevated temperatures.
| Linker Type | Susceptibility to Cleavage | Cleavage Mechanism |
| Non-Cleavable | ||
| Ether (-O-) | Low | Highly resistant to hydrolysis and enzymatic degradation. |
| Amide (-CONH-) | Low to Moderate | Generally stable, but can be susceptible to enzymatic cleavage by peptidases. |
| Thioether (-S-) | Low | Stable bond, often formed via maleimide chemistry. |
| Cleavable | ||
| Ester (-COO-) | High | Susceptible to hydrolysis by esterases present in plasma and tissues. |
| Hydrazone (-C=N-NH-) | High (pH-sensitive) | Stable at neutral pH but hydrolyzes in acidic environments like endosomes and lysosomes. |
| Disulfide (-S-S-) | High (Redox-sensitive) | Cleaved in the reducing environment of the cytoplasm. |
| Carbonate (-OCOO-) | High (pH-sensitive) | Can be designed for acid-labile release. |
| β-eliminative linkers | Tunable | Release the active moiety via a β-elimination mechanism with predictable and adjustable rates. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma, providing insights into its susceptibility to enzymatic degradation.
Objective: To determine the rate of degradation of a PEGylated compound in plasma from various species.
Protocol:
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated in plasma (e.g., human, mouse, rat) at 37°C. A final DMSO concentration is typically kept low (e.g., 0.25% - 1%).
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution, such as acetonitrile or methanol, often containing an internal standard for analytical normalization. This step also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point relative to the 0-minute sample is calculated. The in vitro half-life (t½) is then determined from the degradation curve.
Enzymatic Degradation Assay
This assay assesses the stability of a PEG linker in the presence of specific enzymes.
Objective: To determine the susceptibility of a PEG linker to cleavage by a specific enzyme (e.g., esterase, protease).
Protocol:
-
Reaction Setup: The PEGylated compound is incubated with a specific enzyme (e.g., papain, esterase) in a suitable buffer at a controlled temperature (e.g., 37°C).
-
Time Points: Samples are taken at various time intervals.
-
Analysis: The degradation of the compound is monitored using techniques such as:
-
HPLC or LC-MS: To quantify the disappearance of the parent compound and the appearance of degradation products.
-
SDS-PAGE: For protein conjugates, to visualize the cleavage of the PEG chain from the protein.
-
Spectrophotometry: If the cleavage releases a chromogenic or fluorogenic product.
-
-
Data Analysis: The rate of degradation is determined from the change in concentration of the parent compound or the formation of degradation products over time.
Mandatory Visualizations
Experimental Workflow for In Vitro Plasma Stability
Caption: Workflow for assessing in vitro plasma stability.
Cleavage Mechanisms of Common PEG Linkers
References
A Head-to-Head Comparison of Azido-PEG13-acid and Other Click Chemistry Reagents for Advanced Bioconjugation
In the rapidly evolving fields of drug discovery and chemical biology, the ability to precisely and efficiently link molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. Within this landscape, reagents like Azido-PEG13-acid have gained significant attention, particularly in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
This guide provides an objective, data-driven comparison of this compound with other click chemistry reagents, focusing on their performance, applications, and the critical role of the polyethylene glycol (PEG) linker.
This compound: A Versatile Tool in Click Chemistry
This compound is a bifunctional linker that features a terminal azide group and a carboxylic acid, separated by a 13-unit polyethylene glycol (PEG) chain. The azide group serves as a handle for click chemistry reactions, readily participating in both CuAAC and SPAAC.[2][3] The carboxylic acid allows for initial conjugation to amine-containing molecules, such as lysine residues on proteins, through stable amide bond formation.
The defining feature of this reagent is its PEG linker. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic radius of the conjugate.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a bioconjugate.
Performance Comparison of Click Chemistry Reagents
The choice of a click chemistry reagent is dictated by the specific requirements of the application, with key considerations being reaction kinetics, biocompatibility, and the physicochemical properties of the final conjugate.
Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) Click Chemistry
The two primary click chemistry pathways for azide-containing reagents like this compound are CuAAC and SPAAC.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | No catalyst required. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, ideal for in vivo and live-cell applications. |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. | Slower than CuAAC, with rates highly dependent on the strained alkyne used (e.g., DBCO, BCN). Can be up to 100-fold slower than CuAAC. |
| Reactants | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Ideal Applications | In vitro bioconjugation, materials science, synthesis of ADCs and PROTACs where subsequent purification can remove copper. | Live-cell imaging, in vivo studies, and bioconjugation of sensitive biological systems. |
The Influence of PEG Linker Length on Bioconjugate Performance
The number of PEG units in a linker significantly impacts the properties of the resulting bioconjugate, particularly for ADCs and PROTACs. While specific data for a PEG13 linker is often inferred from studies on similar lengths (e.g., PEG8, PEG12, PEG24), a clear trend emerges.
Impact on Antibody-Drug Conjugates (ADCs):
| Parameter | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG12/PEG24) | Rationale |
| In Vitro Potency (IC50) | Often higher (lower IC50 value). | May be slightly lower (higher IC50 value). | Longer linkers can introduce steric hindrance, potentially affecting binding to the target antigen. |
| Plasma Half-Life | Shorter. | Longer. | Increased hydrodynamic radius from longer PEG chains reduces renal clearance. |
| In Vivo Efficacy | Generally lower. | Often higher. | Improved pharmacokinetics with longer linkers leads to greater tumor accumulation of the ADC. |
| Hydrophilicity | Increased compared to non-PEGylated linkers. | Significantly increased. | Mitigates aggregation of hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs). |
Impact on PROTACs:
| Parameter | Shorter PEG Linker | Longer PEG Linker | Rationale |
| Degradation Efficacy (DC50 & Dmax) | Highly variable and context-dependent. | Often more effective, but an optimal length exists. | The linker must be long enough to span the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex. |
| Solubility | Lower. | Higher. | PEG chains enhance the solubility of often hydrophobic PROTAC molecules. |
| Cell Permeability | Can be higher if overall molecule size is a limiting factor. | May be reduced for very long linkers. | A balance must be struck between increased solubility and the potential for reduced membrane permeability. |
Based on this data, an This compound linker is expected to offer a favorable balance of properties, providing significant improvements in pharmacokinetics and solubility over shorter PEG chains, while potentially having a more moderate impact on in vitro potency compared to very long linkers like PEG24.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates using click chemistry.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A molar excess of the azido-linker (e.g., 3-10 equivalents) is typically used.
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Reaction Initiation: Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically in the range of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the resulting conjugate to remove excess reagents and the copper catalyst using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a DBCO-functionalized molecule with an azide-labeled protein, which can be prepared using this compound.
Materials:
-
Azide-labeled protein
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction Mixture: Add the DBCO-functionalized molecule to the solution of the azide-labeled protein. A 2-5 fold molar excess of the DBCO reagent is a common starting point.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove the unreacted DBCO-functionalized molecule using a suitable method like size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of action for Proteolysis Targeting Chimeras (PROTACs).
References
A Researcher's Guide to Validating Protein Bioactivity Post-Conjugation with Azido-PEG13-acid
An Objective Comparison of Conjugation Chemistries and Validation Methodologies
For researchers in drug development and molecular biology, conjugating proteins with polyethylene glycol (PEG) is a crucial technique to improve therapeutic properties like solubility and in vivo circulation time. The advent of bioorthogonal "click chemistry," utilizing reagents like Azido-PEG13-acid, offers a highly specific and controlled method for PEGylation. However, any modification risks altering the protein's native structure and function. Therefore, rigorous validation of biological activity post-conjugation is not just recommended—it is essential.
This guide provides an objective comparison between modern click chemistry conjugation and traditional methods, supported by detailed experimental protocols and data interpretation frameworks to ensure the efficacy of your final bioconjugate.
Comparison of Conjugation Chemistries: Click Chemistry vs. NHS Ester
The choice of conjugation chemistry is a critical first step that influences the homogeneity and functionality of the final product. Azide-based click chemistry, particularly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides significant advantages over older, less specific methods like N-hydroxysuccinimide (NHS) ester chemistry.[1]
| Feature | Azido-PEG-Acid (via Click Chemistry) | NHS-Ester PEG |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced azides or alkynes | Primary amines (Lysine, N-terminus)[1] |
| Specificity | High to Very High | Moderate to Low[1] |
| Control over DoL * | High[1] | Moderate, can be challenging |
| Linkage Stability | High (Stable triazole ring)[1] | High (Amide bond) |
| Side Reactions | Minimal | Prone to hydrolysis, which inactivates the reagent |
| Biocompatibility | High, especially for copper-free methods | High |
DoL = Degree of Labeling
For applications requiring high precision and preservation of function, azide-based click chemistry is the superior choice. Traditional NHS ester chemistry, while cost-effective, often results in a heterogeneous mixture of products due to the abundance of lysine residues on a protein's surface, potentially impacting biological activity.
Experimental Workflow for Conjugation and Validation
A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from initial protein modification to the final assessment of biological activity.
Key Assays for Validating Biological Activity
The biological activity of a protein is typically measured with a bioassay. The choice of assay depends on the protein's function, but generally falls into two categories: binding assays and functional assays.
Binding Affinity Assays
These assays determine if the conjugated protein can still recognize and bind to its target (e.g., a receptor, antigen, or substrate).
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify binding. A decrease in binding affinity for the conjugated protein compared to the native protein may indicate that the PEG molecule is sterically hindering the binding site.
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time data on binding kinetics (association/k_on and dissociation/k_off rates) and affinity (K_D). It is highly sensitive to changes in binding interactions post-conjugation.
Cell-Based Functional Assays
These assays measure the actual biological response triggered by the protein's binding event, providing a more comprehensive picture of its retained activity.
-
Cell Proliferation/Viability Assays (e.g., MTT Assay): For proteins that are growth factors or cytotoxic agents, a colorimetric assay like the MTT assay can quantify the dose-dependent effect on cell viability. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Signaling Pathway Activation: If the protein activates a known intracellular signaling pathway, its function can be validated by measuring the phosphorylation of downstream targets using techniques like Western Blotting or In-Cell ELISA.
Data Presentation: Interpreting the Results
Summarizing quantitative data in tables is essential for a clear comparison between the native (unmodified) protein and its conjugated counterparts.
Table 1: Comparative Binding Affinity Data
| Protein Sample | ELISA (EC50, nM) | SPR (K_D, nM) | % Retained Affinity (vs. Native) |
|---|---|---|---|
| Native Protein | 1.2 ± 0.2 | 1.0 ± 0.1 | 100% |
| Azido-PEG13-Protein | 1.8 ± 0.3 | 1.6 ± 0.2 | ~67% |
| NHS-Ester-PEG Protein | 4.5 ± 0.9 | 5.2 ± 1.1 | ~23% |
EC50: Half-maximal effective concentration. K_D: Equilibrium dissociation constant.
Table 2: Comparative Functional Activity Data (MTT Assay)
| Protein Sample | ED50 (nM) | % Retained Activity (vs. Native) |
|---|---|---|
| Native Protein | 5.0 ± 0.5 | 100% |
| Azido-PEG13-Protein | 7.2 ± 0.8 | ~70% |
| NHS-Ester-PEG Protein | 25.1 ± 3.4 | ~20% |
ED50: Half-maximal effective dose required to elicit a 50% maximal response.
The data clearly illustrates that while some loss of activity is common after conjugation, the site-specific nature of the Azido-PEG linkage results in significantly higher retention of both binding affinity and biological function compared to the more random NHS-ester conjugation.
Visualizing the Mechanism of Action
Understanding the protein's role in a signaling pathway helps contextualize the importance of validating its function. The diagram below illustrates a generic cytokine signaling pathway, where a conjugated cytokine must still effectively bind its receptor to initiate a downstream phosphorylation cascade.
Detailed Experimental Protocols
Protocol 1: Indirect ELISA for Binding Affinity
-
Coating: Coat a 96-well microplate with the target antigen (e.g., receptor protein) at 1-10 µg/mL in carbonate buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 300 µL of blocking buffer (e.g., 3% Fish Gel in PBS) to each well and incubating for 2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the native protein and the conjugated protein samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (2).
-
Primary Antibody: Add a primary antibody specific to the protein of interest and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (2).
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate for 30 minutes.
-
Detection: Add the appropriate substrate (e.g., TMB for HRP) and allow color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Plot the absorbance versus concentration and determine the EC50 value for each sample.
Protocol 2: MTT Assay for Cell Viability/Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the native protein and conjugated protein samples. Include a "no treatment" control. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Analysis: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm with a reference wavelength of >650 nm. Calculate the ED50 from the dose-response curve.
References
A Researcher's Guide to Quantifying Azido-PEG13-acid Labeling and Exploring Alternatives
For researchers and drug development professionals, the precise determination of the degree of labeling (DoL) is a critical step in the development of bioconjugates. This guide provides a comparative overview of common analytical techniques to quantify the attachment of Azido-PEG13-acid to proteins and other biomolecules. Furthermore, it explores alternative labeling chemistries, offering a comprehensive resource for selecting the optimal conjugation strategy.
Determining the Degree of Labeling with this compound
Accurate quantification of the average number of this compound molecules conjugated to a protein is essential for ensuring batch-to-batch consistency, optimizing reaction conditions, and understanding the structure-activity relationship of the final bioconjugate. Several robust methods are available, each with distinct advantages and limitations.
Key Analytical Techniques
A variety of analytical methods can be employed to determine the degree of PEGylation. The choice of technique often depends on the available equipment, the required precision, and the specific characteristics of the protein and PEG reagent.[1]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Indirectly quantifies the DoL by measuring the absorbance of a chromophore introduced via a "click" reaction with the azide group.[2] | Accessible, relatively simple, and cost-effective. | Requires a secondary labeling step with a dye, which can introduce variability. The accuracy is dependent on the extinction coefficients of the protein and the dye.[3][4] |
| Mass Spectrometry (MALDI-TOF/ESI-MS) | Directly measures the molecular weight of the unmodified and PEGylated protein. The mass difference indicates the number of attached PEG molecules.[5] | Provides a direct and accurate measurement of the DoL and can reveal the distribution of different PEGylated species. | Requires specialized and expensive instrumentation. High molecular weight and heterogeneity of the PEGylated protein can complicate data analysis. |
| Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Separates the PEGylated protein from the unconjugated protein and free PEG based on hydrodynamic volume. The peak areas can be used to estimate the extent of labeling. | Effective for monitoring the progress of the conjugation reaction and for purification. Can provide information on the heterogeneity of the product. | It is not a direct measure of DoL and often requires calibration with standards. Resolution may be insufficient to separate species with a small difference in the number of attached PEG molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the DoL by comparing the integral of a characteristic proton signal from the PEG moiety to a signal from the protein. | Provides a quantitative and absolute measure of the DoL without the need for standards. | Requires high concentrations of pure sample and specialized instrumentation. Data analysis can be complex. |
Experimental Protocols
Below are detailed protocols for the most common methods used to determine the degree of labeling.
Protocol 1: UV-Vis Spectrophotometry (Post-Click Reaction)
This method involves a secondary "click" reaction to attach an alkyne-containing dye to the azide-labeled protein, allowing for spectrophotometric quantification.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized dye with a known extinction coefficient
-
Copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) for copper-catalyzed azide-alkyne cycloaddition (CuAAC)
-
UV-Vis spectrophotometer
-
Purification tools (e.g., desalting column)
Procedure:
-
Click Reaction: Perform a CuAAC reaction to conjugate the alkyne-dye to the azide-labeled protein.
-
Purification: Remove excess, unreacted dye and reaction reagents using a desalting column or dialysis.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the dye.
-
Calculation of Degree of Labeling (DoL):
-
First, calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Then, use the absorbance of the dye at its λ_max and its molar extinction coefficient to calculate the molar concentration of the dye.
-
The DoL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
Protocol 2: MALDI-TOF Mass Spectrometry
This technique provides a direct measurement of the molecular weight of the PEGylated protein.
Materials:
-
Unmodified protein
-
Purified this compound labeled protein
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid)
Procedure:
-
Sample Preparation: Mix the purified protein solution (unmodified or labeled) with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry.
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein.
-
Determine the average molecular weight of the PEGylated protein.
-
The degree of labeling is calculated by dividing the difference in molecular weight by the molecular weight of the this compound.
-
Caption: Decision tree for selecting an appropriate PEGylation reagent based on the available functional groups on the target biomolecule.
Alternatives to Polyethylene Glycol (PEG)
While PEG is the most widely used polymer for modifying therapeutic proteins, concerns about potential immunogenicity and non-biodegradability have led to the exploration of alternatives.
| Alternative Polymer | Key Features | Potential Advantages |
| Polysarcosine (pSar) | A biodegradable polymer based on an amino acid repeat unit. | Reduced immunogenicity potential, biodegradable. |
| Hydrophilic Polymers (e.g., PVP) | Hyperbranched, biocompatible, and non-toxic polymers. | Structural diversity allows for tailored properties, often more biocompatible and biodegradable than PEG. |
| Zwitterionic Polymers | Contain both positive and negative ionic groups, resulting in a net-neutral charge. | Exhibit excellent antifouling properties, potentially reducing non-specific protein interactions. |
| XTENylation | Utilizes long, unstructured, non-repetitive polypeptide chains. | Genetically encodable, allowing for precise control over polymer length and composition. Biodegradable. |
This guide provides a foundational understanding of the methods available to researchers for the characterization and selection of bioconjugation reagents. The optimal choice of labeling reagent and analytical method will ultimately be dictated by the specific application, available resources, and the physicochemical properties of the biomolecule of interest.
References
Comparative analysis of PROTACs synthesized with different linker compositions
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] While the warhead and anchor determine the target and the E3 ligase, respectively, the linker is a critical determinant of the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides a comparative analysis of PROTACs synthesized with different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency. The composition, length, and rigidity of the linker are all crucial factors that modulate the biological activity of a PROTAC.
Comparative Analysis of Linker Compositions
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Comparison of PROTACs with Different Linker Types Targeting Estrogen Receptor α (ERα)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 12-atom chain | ~100 | >80 | |
| Alkyl | 16-atom chain | ~10 | >90 | |
| Alkyl | 21-atom chain | ~500 | ~60 | |
| PEG | 4 PEG units | ~50 | >85 | |
| PEG | 8 PEG units | ~25 | >90 | |
| PEG | 12 PEG units | ~100 | ~75 |
Table 2: Comparison of PROTACs with Different Linker Compositions Targeting Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 9-atom chain | 50 | ~90 | |
| PEG | 3 PEG units | 10 | >95 | |
| Rigid (Piperazine) | 12-atom equivalent | 25 | >95 | |
| Clickable (Triazole) | 14-atom equivalent | 15 | >90 |
Table 3: Impact of Linker Composition on Physicochemical Properties
| Linker Type | Typical Composition | Solubility | Permeability | Key Considerations |
| Flexible (Alkyl) | Hydrocarbon chains | Generally low (hydrophobic) | Can be high, but often leads to high efflux | Synthetically straightforward and allows for easy length modification. |
| Flexible (PEG) | Polyethylene glycol units | High (hydrophilic) | Can be low due to high polarity | Improves solubility and biocompatibility. |
| Rigid | Cycloalkanes (e.g., piperazine), alkynes | Variable | Can be improved by reducing flexibility | Restricts conformation, which can lead to improved potency and more favorable properties. |
| Clickable | Triazoles, etc. | Variable | Variable | Facilitates rapid synthesis of PROTAC libraries for optimization. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet the cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described for the Western blot protocol.
2. MTT Incubation:
- After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
3. Solubilization and Absorbance Reading:
- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Protocol 3: Permeability Assay (Caco-2 Assay)
This assay evaluates the ability of a PROTAC to cross a cell monolayer, which is indicative of its potential for oral absorption.
1. Caco-2 Cell Culture:
- Culture Caco-2 cells on permeable filter supports until they form a confluent and differentiated monolayer.
2. Permeability Measurement:
- Add the PROTAC to the apical (A) side of the monolayer.
- At various time points, collect samples from the basolateral (B) side.
- Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
- The apparent permeability coefficient (Papp) can then be calculated.
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: General experimental workflow for PROTAC evaluation.
dot
Caption: Linker properties influence PROTAC performance.
Conclusion
The linker component of a PROTAC is a critical design element that profoundly influences its biological activity. The length, composition, and rigidity of the linker must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient and selective protein degradation. As demonstrated by the compiled data, there is no universally optimal linker; the ideal linker composition is dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, exploring a diverse range of chemical matter and lengths, is paramount for the development of potent and therapeutically viable PROTACs. The experimental protocols and data presented in this guide provide a framework for the rational design and comparative evaluation of novel PROTAC degraders.
References
A Head-to-Head Comparison of Bioconjugation Chemistries: Benchmarking Azido-PEG13-acid
For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical decision that profoundly influences the stability, efficacy, and performance of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted biomolecules. This guide presents an objective comparison of Azido-PEG13-acid, a polyethylene glycol (PEG) linker featuring a terminal azide group for "click chemistry," against other widely used bioconjugation methods. The comparison is supported by a synthesis of available experimental data and detailed protocols to empower informed decisions for specific research applications.
At the forefront of modern bioconjugation, this compound utilizes the principles of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1] This guide will benchmark the performance of azide-based PEGylation against two conventional and widely adopted chemistries: N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines, and maleimide-thiol coupling for cysteine residues.[2]
Quantitative Comparison of Bioconjugation Chemistries
The efficiency and specificity of a bioconjugation reaction are paramount, directly impacting the yield and homogeneity of the final conjugate. The following tables summarize key quantitative performance metrics for azide-based click chemistry, NHS ester chemistry, and maleimide-thiol chemistry. It is important to recognize that efficiencies can vary based on specific reactants, buffer conditions, and reaction times.[2]
| Feature | Azide-Based (Click Chemistry) | NHS Ester-Based | Maleimide-Based |
| Reaction Mechanism | Bioorthogonal cycloaddition[3] | Nucleophilic acyl substitution[3] | Michael addition |
| Target Residues | Site-specifically introduced azides or alkynes | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High | Moderate to low | High |
| Efficiency/Yield | Generally high to very high | Variable, moderate to high | High |
| Control over Degree of Labeling (DoL) | High, especially with two-step methods | Moderate, can be challenging | High |
| Linkage Stability | High (Triazole ring) | High (Amide bond) | Variable (Thioether bond), susceptible to retro-Michael reaction |
| Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles | Thiol exchange |
| Biocompatibility | High (especially copper-free methods) | High | Generally good, but maleimides can react with other biological thiols |
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester Chemistry | Maleimide Chemistry |
| Reaction Rate | Very fast (minutes to a few hours) | Moderate to fast (can be slower than CuAAC) | Fast (minutes to a few hours) | Very fast (minutes) |
| Typical Molar Excess of Reagent | ~2-fold excess of azide | Can be near-stoichiometric | 10- to 20-fold molar excess | 10- to 20-fold molar excess |
| Optimal pH | Wide range, often in PBS | Physiological pH | 8.3 to 8.5 | 7.0-7.5 |
| Need for Catalyst | Yes (Copper(I)) | No | No | No |
| Cytotoxicity | Potential due to copper catalyst | Low to none | Low | Low |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in these bioconjugation strategies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key bioconjugation chemistries discussed. These should be optimized for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing molecule, such as this compound.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing cargo molecule (e.g., this compound)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)
Procedure:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 28.6 µM.
-
Add the azide-containing cargo molecule. The amount added should be in a ~2-fold excess with respect to the alkyne groups on the biomolecule.
-
Prepare the catalyst solution by premixing the CuSO₄ and THPTA ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1 to 2 hours.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
-
Validate the final conjugate using methods such as SDS-PAGE or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the metal-free conjugation of an azide-modified biomolecule to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified biomolecule (e.g., modified with this compound)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution. A slight molar excess of the strained alkyne is often used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
-
Validate the final conjugate using methods such as SDS-PAGE or mass spectrometry.
Protocol 3: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
NHS ester of the label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and other small molecules.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.
Protocol 4: General Maleimide-Thiol Conjugation to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing agent such as TCEP to reduce disulfide bonds
Procedure:
-
Prepare the protein solution in the degassed reaction buffer. If necessary, treat the protein with a reducing agent to ensure free thiol groups are available.
-
Prepare a stock solution of the maleimide reagent in a suitable solvent (e.g., DMSO or DMF).
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or overnight at 4°C.
-
Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted maleimide reagent.
-
Characterize the conjugate using methods like HPLC or SDS-PAGE to confirm conjugation and assess purity.
Concluding Remarks
The choice between this compound and alternative bioconjugation chemistries is highly dependent on the specific application. For applications demanding high precision, site-specificity, and the preservation of protein function, azide-based click chemistry, particularly the copper-free SPAAC reaction, often presents a superior choice. The bioorthogonal nature of the azide and alkyne groups minimizes side reactions, leading to more homogeneous conjugates.
Conversely, for simpler, more routine labeling applications where a degree of heterogeneity is acceptable, NHS ester and maleimide chemistries remain viable and cost-effective options. NHS esters provide a straightforward method for labeling abundant primary amines, while maleimides offer high reactivity towards less common cysteine residues. However, researchers must be mindful of the potential for side reactions and the variable stability of the resulting linkages, especially in the case of maleimide-thiol adducts. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioconjugation strategy to achieve their desired outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for Azido-PEG13-acid
The safe handling and disposal of Azido-PEG13-acid are critical for laboratory safety due to the potential hazards associated with the azide functional group. Azido compounds are known to be toxic and potentially explosive. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Core Safety Principles
Before beginning any disposal procedure, it is essential to understand the primary hazards associated with azido compounds:
-
Explosivity : Azides can be shock-sensitive and may detonate, especially heavy metal azides. They can also decompose explosively when heated.[1]
-
Toxicity : Azido compounds are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]
-
Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
-
Plumbing Hazards : Disposing of azide solutions down the drain is strictly prohibited. Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) step prior to disposal. The following workflow outlines this decision-making process.
References
Essential Safety and Logistical Information for Handling Azido-PEG13-acid
For researchers, scientists, and drug development professionals, the safe handling of Azido-PEG13-acid is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.
Core Hazards
Azido compounds, including this compound, present several significant hazards:
-
Toxicity : Azides are acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Symptoms of exposure can be similar to cyanide poisoning and may include rapid breathing, restlessness, dizziness, weakness, headache, nausea, and vomiting.[2]
-
Explosivity : Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[3] This risk is particularly high when azides are heated or come into contact with heavy metals, such as lead or copper, which can form highly explosive metal azides.[4][5]
-
Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy-grade gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Lab Coat/Gown | A disposable, polyethylene-coated polypropylene gown with a closed back and tight-fitting cuffs. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary depending on the scale of the experiment and the potential for aerosol generation. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound must be conducted in a properly functioning chemical fume hood.
-
Preparation :
-
Before starting, ensure an eyewash station and safety shower are accessible.
-
Line the work surface of the fume hood with absorbent paper.
-
Assemble all necessary equipment, using plastic or ceramic spatulas for transferring solids to avoid contact with metals.
-
Prepare a designated, clearly labeled waste container for azide-containing materials.
-
-
Handling :
-
Work on the smallest possible scale.
-
Avoid heating the compound unless specifically required by the protocol, and if so, use a blast shield.
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive compounds.
-
Avoid using glassware with ground glass joints, as friction can lead to detonation.
-
-
Post-Handling :
-
Decontaminate all non-disposable equipment after use.
-
Wipe down the work area with a suitable decontaminating solution.
-
Wash hands and forearms thoroughly after handling the compound.
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
-
Waste Segregation : All azide-containing waste, including contaminated PPE and disposable equipment, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.
-
Direct Disposal : For most laboratory-scale waste, direct disposal through a licensed hazardous waste disposal company is the safest and recommended method.
-
Chemical Deactivation (for dilute inorganic azide solutions ≤5%) : This procedure should only be performed by trained personnel in a chemical fume hood.
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.
-
Add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide).
-
Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. Crucially, the acid must be added after the sodium nitrite to prevent the formation of toxic hydrazoic acid.
-
Stir the mixture for at least one hour to ensure complete destruction of the azide.
-
Neutralize the resulting solution to a pH between 6 and 9 before disposal according to institutional guidelines.
-
Spill and Emergency Procedures
-
Small Spills (within a fume hood) :
-
Absorb the spill with an inert, dry material.
-
Collect the contaminated material into the designated azide waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills (or any spill outside of a fume hood) :
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
